molecular formula C₁₇₂H₂₆₃N₄₃O₅₂.C₂HF₃O₂ B1574876 Apraglutide TFA

Apraglutide TFA

Cat. No.: B1574876
M. Wt: 3879.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apraglutide TFA (FE 203799 TFA), a synthetic 33-amino-acid peptide and a long-acting GLP-2 analogue, enhances adaptation and linear intestinal growth in a neonatal piglet model of short bowel syndrome with total resection of the ileum.

Properties

Molecular Formula

C₁₇₂H₂₆₃N₄₃O₅₂.C₂HF₃O₂

Molecular Weight

3879.27

sequence

One Letter Code: HGDGSFSDEX FTILDLLAAR DFINWLIQTK ITD-NH2

Synonym

FE 203799e (TFA)

Origin of Product

United States

Foundational & Exploratory

Apraglutide TFA: Structural Engineering and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of Apraglutide TFA Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apraglutide (FE 203799) is a next-generation, long-acting synthetic analog of glucagon-like peptide-2 (GLP-2).[1] Engineered to overcome the pharmacokinetic limitations of native GLP-2—specifically its rapid degradation by dipeptidyl peptidase-4 (DPP-IV) and short half-life—Apraglutide demonstrates a half-life of approximately 72 hours in humans.[1][2][3] This guide details the chemical structure, the rationale behind its four critical amino acid substitutions, its physicochemical properties as a Trifluoroacetate (TFA) salt, and the methodologies for its synthesis and characterization.

Chemical Identity and Structural Engineering

Core Sequence and Modifications

Apraglutide is a 33-amino acid peptide amide.[1][4][5][6][7][8] Its design is based on the native human GLP-2 sequence but incorporates four strategic substitutions to enhance stability, potency, and plasma protein binding.[2]

Sequence: H-His-Gly-Asp-Gly-Ser-Phe-Ser-Asp-Glu-Nle-D-Phe-Thr-Ile-Leu-Asp-Leu-Leu-Ala-Ala-Arg-Asp-Phe-Ile-Asn-Trp-Leu-Ile-Gln-Thr-Lys-Ile-Thr-Asp-NH2[1][4][5][6][7][9]

Structural Modifications Map:

PositionNative ResidueApraglutide SubstitutionEngineering Rationale
2 Alanine (Ala)Glycine (Gly) DPP-IV Resistance: Prevents N-terminal cleavage by dipeptidyl peptidase-4, the primary enzyme responsible for GLP-2 inactivation.
10 Methionine (Met)Norleucine (Nle) Oxidative Stability: Met is susceptible to oxidation (sulfoxide formation).[1] Nle is isosteric but chemically inert to oxidation, improving shelf-life and stability.
11 Asparagine (Asn)D-Phenylalanine (D-Phe) Conformational Lock: Introduces a D-amino acid to stabilize the bioactive helical conformation and reduce proteolytic susceptibility.
16 Asparagine (Asn)Leucine (Leu) Hydrophobicity & Potency: Increases lipophilicity, enhancing plasma protein binding (albumin) and reducing renal clearance.[1]
The Role of Trifluoroacetate (TFA)

In research and early development contexts, Apraglutide is frequently supplied as a TFA salt .[10]

  • Origin: TFA is the ion-pairing reagent used during reversed-phase HPLC (RP-HPLC) purification.[1] It protonates the basic residues (His, Arg, Lys, N-terminus), forming a stable salt.

  • Stoichiometry: The number of TFA molecules correlates with the number of basic sites (Arg, Lys, His, N-term). Apraglutide typically carries 3-4 TFA counterions per peptide molecule.[1]

  • Implication: The TFA salt form is highly soluble in water but acidic. For clinical formulations, a salt exchange (e.g., to acetate or sodium) is often performed to optimize pH and biocompatibility.

Physicochemical Properties[1][2][3][8][10][11][12][13]

The following data characterizes Apraglutide TFA in its standard research grade form.

PropertyValue / Description
CAS Number 1295353-98-8 (Free base)
Molecular Formula C₁₇₂H₂₆₃N₄₃O₅₂ (Free base)
Molecular Weight 3765.25 Da (Average)
Appearance White to off-white lyophilized powder
Solubility Soluble in water (> 1 mg/mL), 1% Acetic Acid, DMSO.[1]
Isoelectric Point (pI) ~4.0 - 4.5 (Predicted based on acidic residues Asp/Glu)
Purity Typically ≥ 95% (HPLC)
Hygroscopicity High (TFA salts are hygroscopic; store desiccated)
Storage -20°C (solid); -80°C (solution)

Mechanism of Action and Pharmacology[3]

Apraglutide acts as a selective, full agonist of the GLP-2 Receptor (GLP-2R) , a G-protein coupled receptor (GPCR) located primarily on intestinal enteroendocrine cells and enteric neurons.[1]

Signaling Pathway

Upon binding, Apraglutide induces a conformational change in GLP-2R, triggering the Gαs signaling cascade. This leads to increased cAMP levels, activation of PKA, and the release of downstream mediators like IGF-1 (Insulin-like Growth Factor 1) and KGF (Keratinocyte Growth Factor), which drive crypt cell proliferation.

GLP2R_Signaling Apraglutide Apraglutide (Ligand) GLP2R GLP-2 Receptor (GPCR) Apraglutide->GLP2R High Affinity Binding Gs Gαs Protein GLP2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes ATP->cAMP PKA PKA Activation cAMP->PKA Activates Nucleus CREB Phosphorylation (Gene Transcription) PKA->Nucleus Signaling Mediators Release of IGF-1, KGF Nucleus->Mediators Upregulation Effect Intestinal Crypt Cell Proliferation & Growth Mediators->Effect Paracrine Action

Figure 1: Signal transduction pathway of Apraglutide mediated via GLP-2R, resulting in intestinotrophic effects.[1]

Synthesis and Purification Protocols

The synthesis of Apraglutide TFA follows a standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) workflow.[1]

Experimental Workflow
  • Resin Loading: Use Rink Amide MBHA resin to generate the C-terminal amide.[1]

  • Coupling Cycles: Sequential addition of Fmoc-protected amino acids (e.g., Fmoc-Nle-OH, Fmoc-D-Phe-OH).[1]

    • Activator: HBTU/DIEA or DIC/Oxyma.

    • Deprotection: 20% Piperidine in DMF.

  • Cleavage: Release peptide from resin and remove side-chain protecting groups.[1]

    • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.

    • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether is added to the cleavage filtrate to precipitate the crude peptide.

  • Purification (The TFA Factor):

    • Column: C18 Reverse Phase (preparative).

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% to 50% B over 60 minutes.

  • Lyophilization: Fractions are pooled and freeze-dried, yielding Apraglutide TFA .

Synthesis_Workflow Step1 Fmoc-SPPS (Rink Amide Resin) Step2 TFA Cleavage (+ Scavengers) Step1->Step2 Step3 Ether Precipitation Step2->Step3 Step4 RP-HPLC Purification (TFA Buffer System) Step3->Step4 Step5 Lyophilization Step4->Step5 Final Apraglutide TFA (>95% Purity) Step5->Final

Figure 2: Production workflow for Apraglutide TFA via Fmoc-SPPS and RP-HPLC.

Analytical Characterization

To ensure scientific integrity, the identity and purity of Apraglutide TFA must be validated using the following methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Purity assessment.[6][10]

    • Standard: >95% area under the curve (AUC).

    • Condition: C18 column, gradient elution with Water/Acetonitrile (+0.1% TFA).

  • Mass Spectrometry (ESI-MS):

    • Purpose: Identity confirmation.

    • Target Mass: [M+3H]³⁺ = ~1256.1 Da; [M+4H]⁴⁺ = ~942.3 Da.

    • Deconvoluted Mass: 3765.25 ± 1 Da.

  • Amino Acid Analysis (AAA):

    • Purpose: Verification of net peptide content (NPC) and stoichiometry, critical for accurate dosing in preclinical studies (correcting for the weight of the TFA counterion).

Handling and Reconstitution
  • Solvent: Reconstitute in sterile water or bacteriostatic saline.

  • pH Adjustment: The TFA salt will yield an acidic solution (pH ~3). For in vivo use, neutralize carefully with dilute NaOH or use a buffered vehicle (e.g., PBS) after initial dissolution to prevent precipitation.

  • Storage: Aliquot reconstituted peptide to avoid freeze-thaw cycles.

References

  • Wisniewski, K., et al. (2016). "Long-Acting, Selective Glucagon-Like Peptide-2 Agonists: Structure-Activity Relationship of [Gly2]hGLP-2 Analogs."[1][11] Journal of Medicinal Chemistry. Link[1]

  • Hargrove, D. M., et al. (2020). "Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome."[1][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Slim, G. M., et al. (2019). "Novel Long-Acting GLP-2 Analogue, FE 203799 (Apraglutide), Enhances Adaptation and Linear Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome."[8] JPEN.[8][12] Link[1]

  • PubChem Compound Summary. "Apraglutide (FE 203799)." National Center for Biotechnology Information. Link

  • TargetMol. "Apraglutide Chemical Properties and Formulation." Link

Sources

Technical Guide: Apraglutide TFA as a Long-Acting GLP-2 Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Apraglutide (FE 203799) is a next-generation, long-acting synthetic analog of glucagon-like peptide-2 (GLP-2).[1] Engineered to overcome the pharmacokinetic limitations of native GLP-2 (half-life ~7 mins) and the first-generation analog teduglutide (half-life ~3–5 hours), apraglutide achieves a half-life of approximately 72 hours in humans. This extended profile enables once-weekly dosing for the treatment of Short Bowel Syndrome with Intestinal Failure (SBS-IF).[1][2]

This guide details the molecular engineering, signaling mechanisms, and experimental protocols required to study Apraglutide, specifically addressing the implications of the Trifluoroacetate (TFA) salt form common in research settings versus the acetate/sodium forms used in clinical therapeutics.

Part 1: Molecular Engineering & Chemistry

Structural Optimization

Apraglutide is a 33-amino acid peptide derived from native human GLP-2. Its longevity and stability are the result of four specific amino acid substitutions designed to resist enzymatic degradation and enhance physicochemical properties.

Sequence: H-His-Gly-Asp-Gly-Ser-Phe-Ser-Asp-Glu-Ahx-D-Phe-Thr-Ile-Leu-Asp-Leu-Leu-Ala-Ala-Arg-Asp-Phe-Ile-Asn-Trp-Leu-Ile-Gln-Thr-Lys-Ile-Thr-Asp-NH2

PositionNative ResidueApraglutide SubstitutionTechnical Rationale
2 Alanine (Ala)Glycine (Gly) DPP-4 Resistance: Prevents N-terminal cleavage by dipeptidyl peptidase-4, the primary enzyme responsible for rapid GLP-2 inactivation.
10 Methionine (Met)Ahx (Aminocaproic Acid) Oxidation Resistance & Half-Life: Replaces Met (prone to oxidation) and Lys (prone to trypsin-like proteolysis). Ahx is a non-canonical amino acid that promotes high plasma protein binding, reducing renal clearance.
11 Asparagine (Asn)D-Phenylalanine (D-Phe) Conformational Stability: Introduces a D-amino acid to stabilize the alpha-helical secondary structure and enhance receptor binding affinity.
16 Asparagine (Asn)Leucine (Leu) Potency Enhancement: Increases hydrophobic interaction with the GLP-2 receptor (GLP-2R) extracellular domain.
The TFA Salt Counterion

In research contexts, Apraglutide is frequently supplied as a Trifluoroacetate (TFA) salt .[3] This is a byproduct of Solid Phase Peptide Synthesis (SPPS) where TFA is used to cleave the peptide from the resin.[3]

  • Research Grade (Apraglutide TFA): Suitable for in vitro structural studies and acute animal models. However, residual TFA is cytotoxic and can acidify culture media, potentially skewing cellular assays.

  • Clinical Grade (Apraglutide Acetate/Sodium): For human use and chronic toxicology studies, the TFA counterion is exchanged for acetate or sodium to prevent potential immunogenicity and local injection site reactions.

G cluster_0 Native GLP-2 Limitations cluster_1 Apraglutide Modifications Native Native GLP-2 (Half-life: ~7 min) DPP4 DPP-4 Cleavage (Pos 2) Native->DPP4 Renal Rapid Renal Clearance Native->Renal Gly2 Gly2 Sub (Blocks DPP-4) DPP4->Gly2 Overcome by Ahx10 Ahx10 Sub (Protein Binding) Renal->Ahx10 Reduced by Apra Apraglutide (Half-life: ~72 h) Apra->Gly2 Apra->Ahx10 Stab D-Phe11 / Leu16 (Receptor Potency) Apra->Stab

Figure 1: Structural Engineering Logic. Comparison of native GLP-2 vulnerabilities and the specific engineering solutions implemented in Apraglutide.

Part 2: Mechanism of Action & Pharmacology[4]

Apraglutide acts as a selective agonist at the GLP-2 Receptor (GLP-2R), a G-protein coupled receptor (GPCR) located primarily on enteric neurons and subepithelial myofibroblasts, rather than directly on the intestinal epithelium.

Signaling Cascade

The intestinotrophic effect is indirect and paracrine-mediated.

  • Activation: Apraglutide binds GLP-2R on subepithelial myofibroblasts.

  • Transduction: Activates

    
     proteins, increasing cAMP and PKA activity. Crucially, it also activates the PI3K/Akt pathway .
    
  • Mediator Release: PI3K/Akt signaling induces the transcription and secretion of IGF-1 (Insulin-like Growth Factor-1).

  • Epithelial Growth: IGF-1 binds to IGF-1R on crypt cells, stimulating proliferation and inhibiting apoptosis. ErbB ligands (e.g., epiregulin) are also upregulated.

Signaling cluster_cell Subepithelial Myofibroblast cluster_epith Intestinal Crypt Epithelium GLP2R GLP-2 Receptor (GPCR) Gs Gs Protein GLP2R->Gs PI3K PI3K / Akt GLP2R->PI3K Critical for Growth AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA nuc Nucleus PI3K->nuc IGF1_mRNA IGF-1 mRNA nuc->IGF1_mRNA Transcription IGF1_Sec IGF-1 Secretion IGF1_mRNA->IGF1_Sec IGF1R IGF-1 Receptor IGF1_Sec->IGF1R Paracrine Signal Prolif Cell Proliferation (Crypt Hyperplasia) IGF1R->Prolif Apop Apoptosis (Inhibition) IGF1R->Apop Apra Apraglutide Apra->GLP2R Binding

Figure 2: Paracrine Signaling Pathway. Apraglutide stimulates myofibroblasts to secrete IGF-1 via PI3K/Akt, which drives epithelial growth.

Pharmacokinetic Comparison
ParameterNative GLP-2TeduglutideApraglutide
Half-life (

)
~7 minutes3–5 hours~72 hours
Clearance High (Renal/Enzymatic)ModerateVery Low (0.27 ml/kg/min)
Dosing Frequency Continuous InfusionOnce DailyOnce Weekly
Protein Binding LowModerateHigh (>99%)

Part 3: Experimental Frameworks

Synthesis Protocol (Solid Phase)

Objective: Synthesize Apraglutide TFA salt for research use.

  • Resin Loading: Use Rink Amide MBHA resin. Swell in DMF for 30 min.

  • Coupling Cycles (Fmoc Strategy):

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Activation: Mix Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

    • Coupling: Add activated mixture to resin; shake for 45–60 min.

    • Note: For position 10, use Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH).

  • Cleavage & Side-Chain Deprotection:

    • Prepare cocktail: 95% TFA , 2.5% Water, 2.5% Anisole (scavenger).

    • Incubate resin for 2–3 hours at room temperature.

    • Filter resin; precipitate filtrate in cold diethyl ether.

  • Purification:

    • Dissolve crude peptide in 0.1% TFA/Water.

    • Perform Preparative HPLC (C18 column). Gradient: 20–50% Acetonitrile in 0.1% TFA over 40 min.

    • Lyophilize to obtain Apraglutide TFA salt .

In Vitro Potency Assay (cAMP)

Objective: Validate receptor activation potency (


).
  • Cell Line: HEK293 cells stably transfected with human GLP-2R.

  • Reagent Prep: Dissolve Apraglutide TFA in DMSO (stock), then dilute in assay buffer (HBSS + IBMX to inhibit phosphodiesterase).

  • Protocol:

    • Seed 10,000 cells/well in 384-well plate.

    • Add Apraglutide (serial dilutions:

      
       to 
      
      
      
      M).
    • Incubate 30 min at 37°C.

    • Lyse cells and detect cAMP using a FRET-based kit (e.g., HTRF or AlphaScreen).

  • Expected Result:

    
     should be in the low nanomolar range (~0.5 - 2.0 nM), comparable to native GLP-2.
    
In Vivo Intestinal Adaptation Model

Objective: Assess intestinotrophic efficacy in a Short Bowel Syndrome (SBS) model.

  • Subject: Neonatal piglets or Rats (75% mid-jejunoileal resection).

  • Groups:

    • Sham (No resection).

    • SBS + Vehicle (Saline).

    • SBS + Teduglutide (0.05 mg/kg Daily ).

    • SBS + Apraglutide (5 mg/kg Twice Weekly ).

  • Endpoints (Day 7):

    • Total small intestinal weight (wet weight).

    • Villus height and crypt depth (histomorphometry).

    • D-Xylose absorption test (functional capacity).

Part 4: Clinical Development (Phase 3 STARS)

The Phase 3 STARS trial (NCT04627025) evaluated Apraglutide in SBS-IF patients.

Key Findings:

  • Primary Endpoint: Relative change in weekly Parenteral Support (PS) volume at Week 24.

  • Efficacy: Apraglutide achieved a -25.5% reduction in PS volume vs. -12.5% for placebo (

    
    ).[4]
    
  • Subgroup Analysis:

    • Stoma: Strongest response (-25.6% reduction).[4]

    • Colon-in-Continuity (CIC): Numerical improvement but did not reach statistical significance on all secondary endpoints, highlighting the complexity of CIC physiology (GLP-2 normally slows transit; CIC patients may already have slower transit).

References

  • Hargrove, D. M., et al. (2020). Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome.[5] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Slim, G. M., et al. (2019). Novel Long-Acting GLP-2 Analogue, FE 203799 (Apraglutide), Enhances Adaptation and Linear Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome. Journal of Parenteral and Enteral Nutrition. [Link]

  • Ironwood Pharmaceuticals.[6][7] (2024). Ironwood Pharmaceuticals Announces Positive Topline Results from Global Phase III Trial of Once-Weekly Apraglutide in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF). [Link]

  • Drucker, D. J., & Yusta, B. (2014). Physiology and Pharmacology of the Enteroendocrine Hormone Glucagon-Like Peptide-2. Annual Review of Physiology. [Link]

Sources

The Physicochemical Necessity of TFA in Apraglutide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the TFA Salt in Apraglutide: A Technical Deep Dive

Executive Summary

In the development of Apraglutide (FE 203799), a next-generation long-acting GLP-2 analog for Short Bowel Syndrome (SBS), the Trifluoroacetate (TFA) salt plays a paradoxical role. It is simultaneously a critical manufacturing enabler and a critical quality attribute (CQA) liability .

While Apraglutide is clinically administered as a Sodium salt , the TFA salt form represents the defining intermediate state of the molecule. Its significance lies in its unique capacity to facilitate high-resolution purification during Reverse-Phase HPLC (RP-HPLC). However, the subsequent removal of TFA is a mandatory step to ensure biological safety and formulation stability. This guide analyzes the physicochemical mechanics of the Apraglutide-TFA interaction, the rationale for its use in synthesis, and the rigorous protocols required for its exchange.

Apraglutide is a 33-amino acid peptide synthesized via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. The significance of TFA begins at the cleavage step and extends into the primary purification.

The Cleavage Mechanism

Post-synthesis, the peptide is anchored to the resin (typically Rink Amide MBHA). TFA acts as the global deprotection agent.

  • Reaction: High-concentration TFA (typically 90%+) cleaves the acid-labile linkers and side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Result: The crude Apraglutide is released as a TFA salt . The basic amino acid residues (His, Arg, Lys) and the N-terminus become protonated and form ionic bonds with trifluoroacetate anions (

    
    ).
    
The Ion-Pairing Effect in Purification

The crude peptide contains truncated sequences and diastereomers (e.g., D-Aspartimide impurities). Separating these requires high-resolution chromatography.[1]

  • Mechanism: TFA is added to the mobile phase (0.1% v/v) in RP-HPLC.[2]

  • Significance: TFA acts as an ion-pairing agent .[3][4] The hydrophobic

    
     group interacts with the C18 stationary phase, while the anionic carboxylate pairs with the cationic peptide residues. This effectively "masks" the positive charges, increasing the peptide's hydrophobicity and retention time.
    
  • Outcome: This interaction sharpens peak shapes and improves resolution, allowing the separation of Apraglutide from closely related impurities (e.g., Des-Gly4, Aspartimide3). Without TFA, the peak would broaden (tailing), making pharmaceutical-grade purity (>97%) unattainable.

The Liability: Why the TFA Salt is Unsuitable for Clinical Use

Despite its utility in purification, the TFA salt form of Apraglutide is rarely the final drug substance. The transition from Research Grade (TFA Salt) to Clinical Grade (Sodium/Acetate Salt) is driven by three factors:

Biological Toxicity & Immunogenicity
  • Cytotoxicity: Residual TFA can inhibit cellular proliferation and alter metabolic assays.[3][5][6] In vivo, high levels of TFA have been linked to potential immunogenic responses, although Apraglutide itself is designed to be low-immunogenic.

  • Receptor Interference: Apraglutide targets the GLP-2 receptor. Strong ion-pairing with TFA can theoretically alter the conformational flexibility of the peptide, potentially affecting binding kinetics (

    
    ) in sensitive bioassays.
    
pH and Formulation Stability
  • Acidity: A 1 mM solution of a peptide TFA salt can have a pH < 3.0. Subcutaneous injection of acidic solutions causes injection site reactions (pain, irritation).

  • Stability: Acidic conditions can promote degradation pathways such as deamidation (Asn

    
     Asp/IsoAsp) or peptide bond hydrolysis . Converting to a Sodium salt allows the formulation to be buffered to a physiological pH (approx. 7.4–7.9), significantly extending shelf-life.
    

Technical Protocol: The Salt Exchange Workflow

The conversion of Apraglutide from a TFA salt to a Sodium salt is not a simple wash; it is a chemical process integrated into the secondary purification.

The Exchange Mechanism

The process utilizes a pH-driven equilibrium shift. By introducing a stronger counter-ion (Acetate/Sodium) at a higher pH, the TFA anion is displaced.

Protocol Summary (Based on Patent WO2021252659A1):

  • Primary Purification: Crude Apraglutide is purified on C18 silica using TFA/Water/Acetonitrile .

    • State: Apraglutide

      
       xTFA (Purity >90%)
      
  • pH Adjustment: Fractions are treated with Sodium Bicarbonate (

    
    ) .[1][7]
    
    • Action: Neutralizes the TFA acid; initiates ion exchange.

  • Secondary Purification (Salt Exchange): The peptide is re-loaded onto the column.

    • Eluent:Sodium Acetate (

      
      )  in Water/Acetonitrile.[1][7]
      
    • Mechanism:[1][2][][9] The high concentration of Acetate ions displaces the trace TFA. The peptide elutes as the Acetate/Sodium complex.

  • Final Isolation: Lyophilization yields Apraglutide Sodium .

Visualization of the Workflow

Apraglutide_Salt_Exchange Start Crude Apraglutide (Post-SPPS) Step1 Primary RP-HPLC (Mobile Phase: 0.1% TFA) Start->Step1 Cleavage & Solubilization Intermediate Intermediate: Apraglutide TFA Salt (High Purity, Low pH) Step1->Intermediate Ion-Pairing Purification Step2 pH Adjustment & Exchange (Sodium Bicarbonate / Sodium Acetate) Intermediate->Step2 Counter-Ion Displacement Final Final Drug Substance: Apraglutide Sodium Salt Step2->Final Lyophilization & Isolation

Caption: Figure 1. The transition of Apraglutide from a crude synthetic product to a clinical-grade Sodium salt, highlighting the critical intermediate role of the TFA salt.

Comparative Analysis: TFA vs. Sodium Salt[7][10]

The following table summarizes the distinct properties of the two salt forms relevant to drug development.

FeatureApraglutide TFA SaltApraglutide Sodium Salt
Role Manufacturing IntermediateFinal Drug Product (API)
Solubility High in organic solvents (ACN/MeOH)High in aqueous buffers (Water/PBS)
pH (1% Soln) Acidic (~2.5 - 3.5)Physiological (~7.0 - 8.0)
HPLC Behavior Sharp peaks (Ion-paired)Broader peaks (unless TFA added)
Toxicity Cytotoxic at high conc. (Cell arrest)Biocompatible
Counter-Ion Content ~10-15% (w/w)< 0.1% TFA (Residual limit)

Analytical Control Strategy

To ensure the "significance" of TFA is contained within the manufacturing process, rigorous analytical controls are required for the final product.

  • Ion Chromatography (IC): The gold standard for quantifying residual trifluoroacetate anions.

    • Limit: Typically NMT (Not More Than) 0.1% or determined by toxicological qualification.

  • 19F-NMR: A secondary orthogonal method to detect trace fluorinated species if IC is inconclusive.

  • HPLC-UV: While TFA is transparent at 214nm, the shift in retention time between salt forms can sometimes be observed if the buffering capacity of the mobile phase is low.

Conclusion

The significance of the TFA salt in Apraglutide is defined by its utility in purification versus its liability in formulation . It is the essential tool that allows chemists to achieve the >97% purity required for a therapeutic peptide, utilizing the ion-pairing mechanism to separate complex impurities. However, the successful development of Apraglutide as a drug (Vectivbio/Ironwood) is equally defined by the removal of this salt. The rigorous exchange to a Sodium salt ensures the drug is safe, stable, and tolerable for patients with Short Bowel Syndrome.

References

  • Vectivbio AG. (2021). Manufacture, formulation and dosing of apraglutide.[9] World Intellectual Property Organization. Patent WO2021252659A1. Link

  • Ironwood Pharmaceuticals. (2024).[10] Ironwood Pharmaceuticals Announces Positive Topline Results from Global Phase III Trial of Once-Weekly Apraglutide.Link

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[5] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Guide to Pharmacology. (2024). Apraglutide (FE 203799) Ligand Page.[11] IUPHAR/BPS. Link

  • Spectra, P. (2023). TFA vs Acetate vs HCl: Choosing the Right Counter-Ion for Peptide Synthesis.[5][12] Peptide Science Reports. Link

Sources

Pharmacokinetics and Pharmacodynamics of Apraglutide TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Apraglutide (FE 203799) is a next-generation, long-acting synthetic glucagon-like peptide-2 (GLP-2) analog designed to overcome the pharmacokinetic limitations of native GLP-2 and first-generation analogs like teduglutide. This guide details the molecular engineering, pharmacokinetic (PK) profile, and pharmacodynamic (PD) mechanisms that enable its once-weekly dosing regimen for Short Bowel Syndrome (SBS). It provides researchers with actionable technical insights into its bioanalysis, receptor interaction, and clinical translation.

Introduction: The GLP-2 Therapeutic Landscape

Short Bowel Syndrome (SBS) is characterized by the inability to absorb sufficient nutrients and fluids. Native GLP-2 is a potent intestinotrophic hormone but possesses a negligible half-life (~7 minutes) due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance.

Apraglutide represents a significant advancement in peptide engineering. By introducing specific amino acid substitutions, it achieves a half-life of approximately 72 hours in humans, allowing for a once-weekly subcutaneous (SC) injection.[1] The "TFA" designation refers to the trifluoroacetate salt form often used in research and peptide synthesis; however, the pharmacological activity resides in the apraglutide peptide moiety.

Molecular Mechanism & Pharmacology (PD)

Structural Engineering

Apraglutide is a 33-amino acid peptide derived from human GLP-2.[2] Its extended half-life is the result of four critical structural modifications:

  • Ala2 → Gly: This substitution at the N-terminus renders the peptide resistant to DPP-4 cleavage, the primary metabolic pathway for native GLP-2.

  • Met10 → Ahx (Aminocaproic acid): Increases stability and promotes hydrophobic interaction with plasma proteins (albumin), reducing renal filtration.

  • Asn11 → D-Phe: Enhances receptor binding affinity and stability.

  • Asn16 → Leu: Further stabilizes the secondary structure (alpha-helix) required for receptor activation.

Mechanism of Action

Apraglutide acts as a selective, full agonist of the GLP-2 receptor (GLP-2R).[3][4]

  • Target: GLP-2R, a G-protein coupled receptor (GPCR) located primarily on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons in the gut.

  • Signaling: Activation triggers the G

    
    s pathway, increasing intracellular cAMP. This stimulates the release of downstream mediators (IGF-1, KGF, ErbB ligands) which act in a paracrine manner to promote crypt cell proliferation and inhibit enterocyte apoptosis.
    

GLP2_Signaling Apraglutide Apraglutide (Ligand) GLP2R GLP-2 Receptor (GPCR) Apraglutide->GLP2R Binding Gs Gαs Protein GLP2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates Mediators Mediator Release (IGF-1, KGF, ErbB) PKA->Mediators Signaling Cascade Effect Intestinotrophic Effect (Crypt Proliferation, Increased Absorption) Mediators->Effect Paracrine Action

Figure 1: Signal transduction pathway of Apraglutide upon GLP-2R binding, leading to intestinotrophic effects.[3]

Pharmacokinetics (PK) Profile

The PK profile of apraglutide is defined by "flip-flop" kinetics where absorption is the rate-limiting step, combined with low systemic clearance.

Quantitative PK Parameters (Human)
ParameterValue (Approx.)Mechanistic Driver
Tmax 24 – 48 hoursSlow absorption from SC depot.
Half-life (t1/2) ~72 hoursHigh protein binding (>99%) and DPP-4 resistance.
Clearance (CL) Low (~0.27 mL/kg/min in rats)Restricted renal filtration due to albumin binding.
Volume of Distribution (Vd) Low (approx. blood volume)Confined largely to plasma compartment due to protein binding.
Bioavailability High (>80% est.)Efficient absorption from SC tissue.
Linearity LinearDose-proportional exposure observed from 1 mg to 10 mg.
Absorption & Distribution

Following subcutaneous injection, apraglutide binds extensively to plasma albumin. This albumin binding acts as a reservoir, protecting the peptide from rapid renal clearance (glomerular filtration) and enzymatic degradation. This is the primary driver of its extended half-life compared to teduglutide (t1/2 ~3-5 hours).

Metabolism & Excretion
  • Metabolism: Unlike native GLP-2, apraglutide is not a substrate for DPP-4. Catabolism occurs via non-specific proteolysis in the kidneys and liver, similar to other large peptides.

  • Excretion: No specific cytochrome P450 interaction. Elimination is primarily renal, but only after peptide degradation.

PK/PD Correlation & Biomarkers[5]

The pharmacodynamic effect of apraglutide is tightly correlated with its plasma exposure, but with a hysteresis effect due to the time required for tissue growth.

  • Primary Biomarker: Plasma Citrulline .[1][5] Citrulline is an amino acid produced almost exclusively by small bowel enterocytes. Its plasma concentration is a validated surrogate marker for functional enterocyte mass.

  • Response Dynamics:

    • Onset: Increases in citrulline are observed within 24-48 hours of the first dose.

    • Steady State: Sustained elevation of citrulline is achieved with weekly dosing, correlating with increased wet weight absorption.

    • Washout: Citrulline levels return to baseline slowly after cessation, reflecting the turnover time of the intestinal epithelium.

PK_PD_Correlation cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics Dose SC Dose (5mg) Plasma Plasma Conc. (Steady State) Dose->Plasma Absorption GLP2R_Act GLP-2R Occupancy Plasma->GLP2R_Act Binding Citrulline Plasma Citrulline (Biomarker) GLP2R_Act->Citrulline Enterocyte Growth Clinical Clinical Outcome (Reduced Parenteral Support) Citrulline->Clinical Correlation

Figure 2: Logical flow linking Apraglutide dosing to clinical efficacy via the citrulline biomarker.

Experimental Methodologies

For researchers investigating Apraglutide, the following protocols ensure data integrity.

Bioanalysis: LC-MS/MS Quantification in Plasma

Objective: Quantify apraglutide in plasma with high sensitivity (LLOQ ~1 ng/mL).

Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Acidification: Add 1% Formic Acid (FA) to plasma sample to disrupt protein binding.

    • Conditioning: Use a Mixed-Mode Cation Exchange (MCX) SPE plate. Condition with Methanol (MeOH) followed by water.[6]

    • Loading: Load acidified plasma.

    • Washing: Wash with 2% FA in water (removes proteins) and 100% MeOH (removes phospholipids).

    • Elution: Elute with 5% Ammonium Hydroxide in 90% Acetonitrile (ACN).

    • Evaporation: Dry under nitrogen and reconstitute in mobile phase.

  • LC Separation:

    • Column: C18 Peptide column (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: Gradient elution using Water + 0.1% FA (A) and ACN + 0.1% FA (B).

  • Mass Spectrometry:

    • Mode: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: ESI Positive.

    • Transitions: Monitor the highly charged precursor ion (e.g., [M+4H]

      
       or [M+5H]
      
      
      
      ) to specific y-ion fragments. Note: Due to the size (33 AA), charge state distribution is critical.
In Vivo PD Assessment (Rodent Model)

Objective: Assess intestinotrophic effect.

Protocol:

  • Animals: Wistar rats or C57BL/6 mice (n=8/group).

  • Dosing: Administer Apraglutide (SC) at 0.1 - 1.0 mg/kg every 3 days (due to shorter half-life in rodents vs humans).

  • Endpoints:

    • Morphometry: Sacrifice at Day 14. Measure small intestine weight and length.[7][8]

    • Histology: H&E staining of jejunum/ileum sections. Measure villus height and crypt depth using digital pathology software.

    • Biomarker: Collect terminal blood for plasma citrulline analysis (ELISA or LC-MS).

Clinical Implications

The PK/PD profile of apraglutide dictates its clinical utility:

  • Dosing Interval: The 72-hour half-life supports once-weekly dosing , significantly reducing injection burden compared to daily teduglutide.

  • Renal Impairment: Due to its size and protein binding, apraglutide exposure is not significantly increased in severe renal impairment, potentially requiring no dose adjustment (unlike teduglutide).

  • Formulation: Supplied as a lyophilized powder (often containing the TFA or acetate salt) requiring reconstitution, or as a liquid stable formulation.

References

  • Hargrove, D. M., et al. (2020).[9] "Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bolognani, F., et al. (2023). "Characterization of the Pharmacokinetic and Pharmacodynamic Profile of Apraglutide, a Glucagon-Like Peptide-2 Analog, in Healthy Volunteers." Journal of Pharmacology and Experimental Therapeutics. Link

  • Slim, G. M., et al. (2019). "Novel Long-Acting GLP-2 Analogue, FE 203799 (Apraglutide), Enhances Adaptation and Linear Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome."[7][8] JPEN: Journal of Parenteral and Enteral Nutrition.[8] Link

  • Eyerich, K., et al. (2024). "Pharmacokinetics and Tolerability of a Single Dose of Apraglutide... in Individuals With Impaired Renal Function."[10] Clinical Pharmacology in Drug Development. Link

  • Guide to Pharmacology. "Apraglutide Ligand Page." IUPHAR/BPS. Link

Sources

Methodological & Application

How to administer Apraglutide TFA in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for Apraglutide TFA Administration in Rodent Models

Abstract & Strategic Overview

Apraglutide (FE 203799) is a next-generation, long-acting synthetic peptide analog of Glucagon-Like Peptide-2 (GLP-2). Unlike native GLP-2 (


 min) or teduglutide, apraglutide is engineered for resistance to dipeptidyl peptidase-4 (DPP-4) cleavage and exhibits high plasma protein binding.[1][2] These modifications extend its elimination half-life significantly (up to 72 hours in some preclinical models), allowing for reduced dosing frequency.[1][2][3]

Critical Consideration for Researchers: The compound is typically supplied as a Trifluoroacetate (TFA) salt . Direct reconstitution in unbuffered water results in a highly acidic solution (pH < 3.0). Administering this subcutaneously (SC) causes immediate injection site reactions, altering absorption kinetics and compromising animal welfare. This protocol details the mandatory pH-buffered reconstitution strategy required to ensure bioavailability and scientific integrity.

Mechanism of Action & Signaling Pathway

Apraglutide functions as a selective agonist for the GLP-2 Receptor (GLP-2R), located primarily on enteroendocrine cells and enteric neurons, rather than directly on the enterocytes. The trophic signal is propagated via a paracrine relay involving Insulin-like Growth Factor 1 (IGF-1).

GLP2_Signaling Apraglutide Apraglutide (Ligand) GLP2R GLP-2 Receptor (Enteric Neurons/Myofibroblasts) Apraglutide->GLP2R Binding Gs G alpha-s GLP2R->Gs Coupling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Generates PKA PKA Activation cAMP->PKA Phosphorylation Mediators Paracrine Mediators (IGF-1, KGF, GLP-2) PKA->Mediators Secretion Effect Crypt Cell Proliferation & Apoptosis Inhibition Mediators->Effect Paracrine Signal

Figure 1: Signal transduction pathway of Apraglutide. Note the indirect mechanism where GLP-2R activation triggers the release of growth factors (IGF-1) which then act on the crypt cells.

Formulation Protocol (TFA Salt Neutralization)

Objective: Create a stable, clear, physiological pH (7.4) solution for SC injection.[2][4]

Materials:

  • Apraglutide TFA (Solid powder, -20°C storage).[5]

  • Vehicle: 50 mM Phosphate Buffered Saline (PBS) or 20 mM Histidine Buffer.

  • pH Adjusters: 0.1 N NaOH and 0.1 N HCl.

  • Sterilization: 0.22

    
    m PVDF syringe filter.
    

Step-by-Step Procedure:

  • Equilibration: Allow the peptide vial to warm to room temperature (20-25°C) for 30 minutes before opening. This prevents condensation and hydrolysis.

  • Initial Dissolution (The "Soft" Step):

    • Do not add the full volume of PBS immediately.

    • Add 80% of the calculated volume of sterile water.

    • Observation: The solution will likely be clear but acidic (pH 3-4 due to TFA).

  • Buffering & pH Adjustment:

    • Add 10% volume of 10x PBS (or concentrated Histidine buffer).

    • Check pH using a micro-pH probe or litmus paper.

    • Titration: If pH < 7.0, add 0.1 N NaOH dropwise under constant stirring. Target pH: 7.2 – 7.6 .

    • Warning: Do not overshoot pH > 8.5, as this may induce deamidation of the peptide.

  • Final Volume: Add sterile water to reach the final target concentration (e.g., 0.1 mg/mL or 1.0 mg/mL).

  • Sterilization: Filter through a 0.22

    
    m low-protein-binding membrane (PVDF or PES).
    

Table 1: Solubility Troubleshooting

IssueProbable CauseCorrective Action
Cloudiness/Precipitate Isoelectric precipitation or salt shock.Adjust pH away from pI (approx 4-5). Ensure salt concentration is not too high initially.
Gelation Concentration too high (>10 mg/mL).Dilute solution. GLP-2 analogs can aggregate at high concentrations.
Injection Site Necrosis Acidity (Unbuffered TFA).CRITICAL: Verify pH is >7.0 before injection.

Dosing Strategy & Experimental Design

Unlike native GLP-2 which requires twice-daily (b.i.d.) dosing, Apraglutide's extended half-life allows for less frequent administration.[1][2][6]

Recommended Rodent Dosing Regimens:

ParameterSBS Model (Resection)Chemotherapy MucositisHealthy Control (PK/PD)
Route Subcutaneous (SC)Subcutaneous (SC)Subcutaneous (SC)
Dose Range 0.1 – 1.0 mg/kg 0.5 – 2.0 mg/kg0.1 – 0.5 mg/kg
Frequency Every 48 hours (q2d)Daily (q.d.) for acute phaseSingle Dose or q3d
Vehicle PBS (pH 7.4)PBS (pH 7.4)PBS (pH 7.4)
Duration 7 – 21 Days5 – 10 Days24 – 72 Hours

Note: While human dosing is weekly, rodent metabolic rates are higher. A q2d (every other day) regimen in rats typically provides sufficient coverage to maintain intestinotrophic effects.

Administration Workflow

Protocol_Workflow Start Weigh Animal (Calculate Dose) Prep Draw Dose (Insulin Syringe) Start->Prep Restrain Scruff Technique (Dorsal Skin) Prep->Restrain Inject SC Injection (Flank/Nape) Restrain->Inject Monitor Monitor (Site Reaction?) Inject->Monitor Data Necropsy/Data (Day 7-21) Monitor->Data Repeat q2d

Figure 2: Operational workflow for chronic administration.

Technique:

  • Use a 27G or 30G needle to minimize trauma.

  • Lift the skin at the nape of the neck or flank (tenting).

  • Inject the calculated volume (max 5 mL/kg, typically 100-200

    
    L for a mouse).
    
  • Rotate injection sites for chronic studies to prevent local induration.

Key Experimental Endpoints

To validate the efficacy of Apraglutide, the following endpoints are industry standard:

  • Intestinal Morphometry (Primary):

    • Small Bowel Wet Weight: Weigh the intestine after flushing contents with ice-cold saline. Normalize to body weight (mg/g).

    • Crypt/Villus Ratio: Histological measurement (H&E stain). Apraglutide significantly increases villus height and crypt depth.[4][7]

  • Biomarkers:

    • Plasma Citrulline: A non-protein amino acid produced almost exclusively by enterocytes. Elevated levels correlate directly with increased functional enterocyte mass.

  • Functional Absorption:

    • Metabolic Cages: Measure fecal wet weight vs. dry weight to calculate intestinal absorption coefficients.

References

  • Dimitriadou, V., et al. (2020). "Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome." Journal of Pharmacology and Experimental Therapeutics. 373(2): 236-246.

  • Hargrove, D. M., et al. (2020). "Apraglutide, a Novel Long-Acting GLP-2 Analog, Improves Intestinal Absorption in a Porcine Model of Short Bowel Syndrome." Journal of Parenteral and Enteral Nutrition.

  • VectivBio (Ironwood Pharmaceuticals).

  • Drucker, D. J., & Yusta, B. (2014). "Physiology and Pharmacology of the Enteroendocrine Hormone Glucagon-Like Peptide-2." Annual Review of Physiology.

Sources

Application Note: Utilizing Apraglutide TFA in Intestinal Organoid Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Apraglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, is a promising therapeutic for short bowel syndrome (SBS), a condition characterized by a reduced intestinal length and a diminished capacity for nutrient and fluid absorption.[1][2] Patients with SBS often require parenteral support to meet their nutritional needs.[2] Apraglutide functions by mimicking the native GLP-2 hormone, which stimulates intestinal growth, enhances nutrient and fluid absorption, and improves gut barrier function.[2][3] This is achieved through the activation of the GLP-2 receptor, leading to increased crypt cell proliferation, inhibition of apoptosis, and ultimately, an expansion of the mucosal surface area.[3][4] Preclinical and clinical studies have demonstrated Apraglutide's efficacy in increasing intestinal absorption and reducing the need for parenteral support.[5][6][7]

Intestinal organoids, three-dimensional structures derived from intestinal stem cells, have emerged as a powerful in vitro model system.[8][9] These self-organizing structures recapitulate the cellular diversity and architecture of the native intestinal epithelium, including crypt-villus domains and various differentiated cell types such as enterocytes, goblet cells, Paneth cells, and enteroendocrine cells.[8][10] Their physiological relevance makes them an invaluable tool for studying intestinal development, disease modeling, and drug screening.[9][11] This application note provides a detailed guide for researchers on the use of Apraglutide TFA in intestinal organoid models to investigate its therapeutic potential and mechanism of action.

Scientific Rationale: Why Use Organoids to Study Apraglutide?

The use of intestinal organoids offers a significant advantage over traditional 2D cell culture models by providing a more physiologically relevant system that mimics the complex structure and function of the intestine.[12] This is crucial for studying the effects of Apraglutide, as its mechanism of action is intricately linked to the cellular dynamics within the intestinal crypts and the subsequent differentiation of various cell lineages.[4][13] Organoids allow for the investigation of key parameters such as:

  • Stem Cell Proliferation: Assess the direct impact of Apraglutide on the proliferation of Lgr5+ intestinal stem cells, a key aspect of its intestinotrophic effects.[13]

  • Cellular Differentiation: Analyze changes in the populations of various differentiated intestinal cell types, providing insights into how Apraglutide influences lineage commitment.

  • Barrier Function: Quantify the enhancement of intestinal barrier integrity, a critical function for preventing translocation of harmful substances and maintaining gut homeostasis.[14][15]

  • Gene and Protein Expression: Profile the molecular changes induced by Apraglutide treatment to elucidate the downstream signaling pathways involved in its therapeutic effects.

Experimental Workflow Overview

The following diagram outlines the general workflow for studying the effects of Apraglutide TFA in intestinal organoid cultures.

G cluster_0 Organoid Culture & Maintenance cluster_1 Apraglutide TFA Treatment cluster_2 Endpoint Analysis start Start with Intestinal Crypts or iPSCs culture Establish & Maintain Organoid Culture start->culture passage Passage Organoids culture->passage seed Seed Organoids for Experiment passage->seed treat Treat with Apraglutide TFA seed->treat proliferation Proliferation Assays (e.g., EdU) treat->proliferation differentiation Differentiation Analysis (qPCR, IHC) treat->differentiation barrier Barrier Function (TEER) treat->barrier imaging Imaging & Morphological Analysis treat->imaging data Data Analysis & Interpretation proliferation->data differentiation->data barrier->data imaging->data

Caption: Experimental workflow for Apraglutide TFA treatment of intestinal organoids.

Protocols

Part 1: Human Intestinal Organoid Culture

This protocol is adapted from established methods for culturing human intestinal organoids.

Materials:

  • Human intestinal crypts or induced pluripotent stem cells (iPSCs)

  • Basement membrane extract (BME), such as Matrigel® or Cultrex®[8]

  • Intestinal Organoid Growth Medium (see Table 1 for formulation)

  • Advanced DMEM/F12

  • PBS (Phosphate-Buffered Saline), ice-cold

  • Organoid Harvesting Solution (optional)

  • Cell culture plates (24-well or 48-well)

  • Sterile pipette tips and serological pipettes

  • Incubator (37°C, 5% CO2)

Table 1: Human Intestinal Organoid Growth Medium

ComponentFinal ConcentrationSupplier Example
Advanced DMEM/F12-Thermo Fisher Scientific
1x B27 Supplement1xThermo Fisher Scientific
1x N2 Supplement1xThermo Fisher Scientific
10 mM HEPES10 mMThermo Fisher Scientific
2 mM GlutaMAX™2 mMThermo Fisher Scientific
100 U/mL Penicillin-Streptomycin100 U/mLThermo Fisher Scientific
50 ng/mL Human EGF50 ng/mLR&D Systems
100 ng/mL Human Noggin100 ng/mLR&D Systems
500 ng/mL Human R-spondin1500 ng/mLR&D Systems
10 µM Y-27632 (ROCK inhibitor)10 µMSTEMCELL Technologies
10 mM Nicotinamide10 mMSigma-Aldrich
500 nM A83-01500 nMTocris Bioscience
10 µM SB20219010 µMTocris Bioscience

Procedure:

  • Thawing and Seeding Organoids:

    • Rapidly thaw cryopreserved organoids in a 37°C water bath.[16]

    • Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F12.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Resuspend the organoid pellet in an appropriate volume of BME on ice.

    • Plate 50 µL domes of the BME-organoid suspension into the center of pre-warmed 24-well plate wells.

    • Incubate at 37°C for 15-30 minutes to solidify the BME.

    • Gently add 500 µL of pre-warmed Intestinal Organoid Growth Medium to each well.[16]

  • Organoid Maintenance:

    • Replace the medium every 2-3 days.[17]

    • Monitor organoid growth and morphology using a brightfield microscope. Organoids will appear as cystic structures with budding crypt-like domains.[17]

  • Passaging Organoids:

    • When organoids become large and dense (typically every 7-10 days), they require passaging.[17]

    • Aspirate the medium and mechanically disrupt the BME domes using a P1000 pipette.

    • Transfer the organoid-BME suspension to a 15 mL conical tube with cold Advanced DMEM/F12.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Resuspend the pellet in fresh BME and re-plate as described in step 1.

Part 2: Apraglutide TFA Treatment Protocol

Materials:

  • Apraglutide TFA (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Established intestinal organoid cultures

Procedure:

  • Preparation of Apraglutide TFA Stock Solution:

    • Reconstitute the lyophilized Apraglutide TFA in sterile, nuclease-free water to a stock concentration of 1 mM.

    • Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.

  • Dose-Response Experiment (Recommended):

    • To determine the optimal working concentration, perform a dose-response experiment. A suggested range is 10 nM to 10 µM.

    • Prepare serial dilutions of Apraglutide TFA in the Intestinal Organoid Growth Medium.

    • Replace the medium in the organoid cultures with the medium containing the different concentrations of Apraglutide TFA. Include a vehicle control (medium with the same concentration of the solvent used for Apraglutide TFA).

  • Treatment of Organoids:

    • For standard experiments, seed organoids as described in Part 1.

    • Allow organoids to establish for 2-3 days before starting the treatment.

    • Replace the medium with fresh growth medium containing the desired concentration of Apraglutide TFA or vehicle control.

    • Continue the treatment for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic studies), replacing the medium with fresh drug-containing medium every 2-3 days.

Endpoint Analysis

Proliferation Assay (EdU Incorporation)
  • Add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the organoid culture medium and incubate for 2-4 hours at 37°C.

  • Harvest, fix, and permeabilize the organoids.

  • Perform the click-iT™ reaction to label the incorporated EdU with a fluorescent azide.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Image using fluorescence microscopy and quantify the percentage of EdU-positive cells.

Differentiation Analysis (qPCR and Immunohistochemistry)
  • Quantitative PCR (qPCR):

    • Harvest organoids and extract total RNA.

    • Synthesize cDNA and perform qPCR using primers for markers of stem cells (e.g., LGR5, OLFM4), enterocytes (e.g., VIL1, SI), goblet cells (e.g., MUC2), and enteroendocrine cells (e.g., CHGA).[12][18]

    • Normalize expression to a housekeeping gene.

  • Immunohistochemistry (IHC):

    • Fix organoids in 4% paraformaldehyde.

    • Embed in paraffin and section.

    • Perform IHC using antibodies against markers of interest (e.g., Ki67 for proliferation, lysozyme for Paneth cells, mucin 2 for goblet cells).[10]

    • Image and analyze the staining patterns.

Barrier Function Assay (Transepithelial Electrical Resistance - TEER)

For TEER measurements, organoids need to be cultured as a 2D monolayer on Transwell® inserts.[15]

  • Disrupt mature organoids into single cells or small fragments.

  • Seed the cells onto the apical side of a Transwell® insert coated with BME.

  • Allow the cells to form a confluent monolayer.

  • Measure TEER using an epithelial voltohmmeter. A stable and high TEER value indicates the formation of a tight barrier.[19][20]

  • Treat the monolayers with Apraglutide TFA and monitor changes in TEER over time. An increase in TEER suggests enhanced barrier function.[14]

GLP-2 Signaling Pathway

Apraglutide, as a GLP-2 analog, activates the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[3] While the GLP-2R is not typically expressed on absorptive enterocytes, it is found on enteric neurons, subepithelial myofibroblasts, and enteroendocrine cells.[3][21] The downstream signaling is believed to involve paracrine mechanisms that ultimately stimulate proliferation and survival of intestinal epithelial cells. Key signaling pathways implicated include the PI3K/Akt and MAPK/ERK pathways.[22][23]

G cluster_0 Cellular Response Apraglutide Apraglutide TFA GLP2R GLP-2 Receptor (on Enteric Neurons, Myofibroblasts, etc.) Apraglutide->GLP2R G_Protein G Protein Activation GLP2R->G_Protein AC Adenylate Cyclase G_Protein->AC PI3K PI3K G_Protein->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK MAPK/ERK Pathway PKA->MAPK Akt Akt PI3K->Akt Survival Increased Cell Survival Akt->Survival Proliferation Increased Proliferation MAPK->Proliferation Growth Intestinal Growth Proliferation->Growth Survival->Growth

Caption: Simplified GLP-2 signaling pathway activated by Apraglutide.

Expected Outcomes and Data Interpretation

Table 2: Expected Effects of Apraglutide TFA on Intestinal Organoids

AssayParameter MeasuredExpected Outcome with Apraglutide TFA
Morphology Organoid size and buddingIncreased size and number of crypt-like buds
Proliferation EdU incorporation, Ki67 stainingIncreased percentage of proliferating cells
Differentiation Marker gene/protein expressionPotential shifts in differentiated cell populations
Barrier Function TEER measurementIncreased TEER values

An increase in organoid size and budding, coupled with higher rates of proliferation, would be indicative of the intestinotrophic effects of Apraglutide.[4] Changes in the expression of differentiation markers should be interpreted in the context of the overall growth and function of the organoids. An increase in TEER provides direct evidence of enhanced epithelial barrier function, a key therapeutic goal in conditions like SBS.[14]

Conclusion

Intestinal organoids provide a robust and physiologically relevant platform for investigating the cellular and molecular mechanisms of Apraglutide TFA. The protocols and assays outlined in this application note offer a comprehensive framework for researchers to evaluate the efficacy of this promising therapeutic in a preclinical setting. By leveraging this advanced in vitro model, scientists can gain deeper insights into the therapeutic potential of Apraglutide and accelerate its development for the treatment of short bowel syndrome and other gastrointestinal disorders.

References

  • Pleguezuelos-Manzano, C., & Clevers, H. Human Intestinal Organoid Culture Protocol. R&D Systems.

  • Sino Biological. Intestinal Organoids: Definition, Applications, Protocol, and Characterization.

  • Bio-Techne. Human Intestinal Organoid Culture Protocol.

  • Burrin, D. G., et al. GLP-2 rapidly activates divergent intracellular signaling pathways involved in intestinal cell survival and proliferation in neonatal piglets. American Journal of Physiology-Endocrinology and Metabolism.

  • STEMCELL Technologies. Establishing Organoid Culture from Mouse Intestinal Crypts.

  • STEMCELL Technologies. Mouse Intestinal Organoid Culture Protocols.

  • Sugimoto, S., et al. An organoid-based organ-repurposing approach to treat short bowel syndrome. Nature.

  • Physicians Weekly. Apraglutide Deemed Safe and Effective for Short Bowel Syndrome With Intestinal Failure.

  • Sato, T., et al. P024 Development of a treatment for short bowel syndrome using small intestinal organoids. Journal of Crohn's and Colitis.

  • MedChemExpress. Apraglutide TFA (FE 203799 TFA).

  • Eurostemcell. Progress towards engineering tissue to treat Short Bowel Syndrome.

  • Watson, A. L. Transepithelial Electrical Resistance (TEER) for Organ-on-Chip Platforms. WPI.

  • Burgueño, J. F., et al. Generation of Differentiating and Long-Living Intestinal Organoids Reflecting the Cellular Diversity of Canine Intestine. MDPI.

  • Clinton, J. Directed Differentiation of Gastrointestinal Epithelial Organoids. ATCC.

  • HUB Organoids. Transepithelial Electrical Resistance Teer Assay.

  • Schnabel, J. Reprogramming gut cells to treat short bowel syndrome. Cornell Chronicle.

  • Evers, B. M., et al. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation. PubMed.

  • Evers, B. M., et al. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation. UTMB Research Expert Profiles.

  • Sugimoto, S., et al. A Novel Organoid-Based Strategy Using Hybrid Colon Interposition for Short Bowel Syndrome: A Mini Review of In Vivo Models and Possible Human Candidates. PubMed.

  • Hvistendahl, M., et al. Apraglutide, a novel once-weekly glucagon-like peptide-2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open-label phase 1 and 2 metabolic balance trial. PMC.

  • Ironwood Pharmaceuticals. Once-Weekly Apraglutide Showed Consistent Treatment Effect Across Baseline Demographics and Disease Characteristics in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF), According to New STARS Phase III Data from Ironwood at ACG 2024.

  • Van der Verren, A., et al. Efficacy and safety of apraglutide in short bowel syndrome with intestinal failure and colon-in-continuity. Lirias.

  • Drucker, D. J. GLP-2 regulation of intestinal lipid handling. Frontiers.

  • Au, A., et al. Glucagon-Like Peptide-2 and the Enteric Nervous System Are Components of Cell-Cell Communication Pathway Regulating Intestinal Na+/Glucose Co-transport. Frontiers.

  • Kourula, S., et al. The differentiation state of small intestinal organoid models influences prediction of drug-induced toxicity. PMC.

  • STEMCELL Technologies. How to Differentiate hiPSCs into Colonic Organoids Using STEMdiff™.

  • NIHR Innovation Observatory. Apraglutide for treating short bowel syndrome.

  • Vlodavsky, I., et al. Glucagon-like peptide 2 for intestinal stem cell and Paneth cell repair during graft-versus-host disease in mice and humans. PMC.

  • Wang, Y., et al. Real-time measurement of the trans-epithelial electrical resistance in an organ-on-a-chip during cell proliferation. Analyst (RSC Publishing).

  • Srinivasan, B., et al. TEER measurement techniques for in vitro barrier model systems. PMC.

  • Dynamic42. What is TEER? - Trans-Epithelial Electrical Resistance Assay.

  • Kudo, Y., et al. Longitudinal study reveals how GLP-2 analog therapy transforms the intestinal environment. News-Medical.Net.

  • Patsnap Synapse. What is Apraglutide used for?.

  • Hvistendahl, M., et al. Apraglutide, a novel glucagon-like peptide-2 analog, improves fluid absorption in patients with short bowel syndrome intestinal failure. PMC.

  • Yusta, B., et al. Glucagon-Like Peptide-2 Stimulates S-Phase Entry of Intestinal Lgr5+ Stem Cells. PMC.

  • GlobalData. Apraglutide by Ironwood Pharmaceuticals for Short Bowel Syndrome: Likelihood of Approval.

  • Di-Lauro, A., et al. High Glucose Exposure Impairs L-Cell Differentiation in Intestinal Organoids: Molecular Mechanisms and Clinical Implications. MDPI.

  • Yusta, B., et al. Site-Specific and Temporal Effects of Apraglutide, a Novel Long-Acting Glucagon-Like Peptide-2 Receptor Agonist, on Intestinal Growth in Mice. PubMed.

  • Joly, F., et al. STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure. Touch Medical Media.

  • Hargrove, L., et al. Pharmacological Characterization of Apraglutide a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist for the Treatment of Short Bowel Syndrome. ResearchGate.

  • Minden, M. D., et al. (PDF) The Long-Acting Glucagon-Like Peptide-2 Analog Apraglutide Enhances Intestinal Protection and Survival After Chemotherapy and Allogeneic Transplantation in Mice. ResearchGate.

  • Minden, M. D., et al. The Long-Acting Glucagon-Like Peptide-2 Analog Apraglutide Enhances Intestinal Protection and Survival After Chemotherapy and Allogeneic Transplantation in Mice. PMC.

  • Youssef, N. N., et al. Apraglutide Decreases Severity of Intestinal Damage from Acute Gastrointestinal Graft Versus Host Disease (GI-GvHD) Following Allogeneic Transplantation without Impacting Engraftment. ResearchGate.

Sources

Application Note: Establishing the Long-Term Stability of Apraglutide TFA in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing the long-term stability of Apraglutide trifluoroacetate (TFA) in solution. Apraglutide is a next-generation, long-acting glucagon-like peptide-2 (GLP-2) analog with significant therapeutic potential for gastrointestinal disorders such as Short Bowel Syndrome (SBS).[1][2][3] As with all peptide therapeutics, ensuring stability in solution is paramount for preclinical and clinical success, guaranteeing potency, safety, and reproducibility of experimental results. This guide details the underlying scientific principles and provides robust, step-by-step protocols for conducting comprehensive stability assessments, including long-term storage studies and forced degradation analysis, in alignment with regulatory expectations set by the International Council for Harmonisation (ICH).[4][5][6][7]

Introduction: The Critical Need for Stability Assessment

Apraglutide is a synthetic 33-amino-acid peptide engineered for an extended half-life and enhanced therapeutic effect compared to native GLP-2.[2][8][9] Its structure incorporates four amino acid substitutions that confer resistance to dipeptidyl peptidase-IV (DPP-4) degradation, a key mechanism that rapidly inactivates endogenous GLP-2.[9][10] The promise of a once-weekly dosing regimen makes Apraglutide a compelling candidate for chronic conditions.[2][10]

However, the inherent chemical nature of peptides makes them susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation, which can compromise their biological activity and potentially introduce immunogenic impurities.[5][11] Furthermore, synthetic peptides are commonly purified using reverse-phase chromatography and isolated as trifluoroacetate (TFA) salts.[12][13][14] While essential for the purification process, residual TFA can influence the peptide's physicochemical properties and may interfere with biological assays.[12][13][15] Therefore, a rigorous evaluation of the long-term stability of the Apraglutide TFA salt in its intended solution formulation is not merely a regulatory formality but a foundational component of its development.

This application note provides the necessary protocols to:

  • Design and execute long-term and accelerated stability studies according to ICH guidelines.

  • Perform forced degradation studies to identify potential degradation products and pathways.

  • Develop and validate a stability-indicating analytical method using RP-HPLC-UV/MS.

  • Interpret stability data to establish appropriate storage conditions and shelf-life.

Part 1: Foundational Principles

The Apraglutide Molecule

Apraglutide's enhanced stability in vivo is attributed to strategic amino acid substitutions that protect it from enzymatic cleavage.[9] However, these modifications do not render it immune to chemical degradation in solution. Key amino acid residues prone to degradation include:

  • Asparagine (Asn) and Glutamine (Gln): Susceptible to deamidation, forming isoaspartate or aspartate, which can alter structure and function.[5]

  • Methionine (Met), Tryptophan (Trp), Cysteine (Cys): Prone to oxidation, which can be catalyzed by trace metals, peroxides, or exposure to oxygen.[5][11]

  • Aspartic Acid (Asp): Can undergo isomerization.

  • Amide Bonds: The peptide backbone itself can be cleaved via hydrolysis, a reaction often accelerated at pH extremes.[5]

The Role of the Trifluoroacetate (TFA) Counter-ion

TFA is an ion-pairing agent used during HPLC purification.[12][16] Consequently, positively charged residues on the peptide (like Lysine, Arginine, Histidine, and the N-terminus) are associated with TFA counter-ions in the final lyophilized product.[12][14] The presence of TFA can:

  • Alter pH: Dissolving a peptide TFA salt in an unbuffered solution can result in an acidic pH, which may directly influence the rate of hydrolysis.[15]

  • Impact Conformation: The tight binding of TFA to charged residues can potentially alter the peptide's secondary structure and solubility.[12]

  • Interfere with Assays: TFA is known to be cytotoxic at certain concentrations and can interfere with cell-based assays.[12][13][15]

For many research applications, especially those involving live cells or in vivo studies, exchanging TFA for a more biocompatible counter-ion like acetate or chloride is recommended.[13][15] However, if the final drug product is intended to be a TFA salt, all stability studies must be performed with this specific salt form.

Part 2: Experimental Protocols

This section provides a structured approach to systematically evaluate the stability of Apraglutide TFA in solution.

Protocol 2.1: Preparation of Apraglutide TFA Stock Solutions

Causality: The initial handling and dissolution of the lyophilized peptide are critical. Improper technique can introduce contaminants (e.g., microbes, proteases) or cause immediate degradation, confounding long-term stability results.

Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized Apraglutide TFA to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can accelerate degradation.

  • Solvent Selection: Consult the manufacturer's solubility data. For initial stock solutions, use a high-purity, sterile solvent. A common starting point for peptides is sterile water or a dilute acid (e.g., 0.1% acetic acid) to aid solubilization, followed by dilution into the final buffer.

  • Reconstitution: Aseptically add the desired volume of solvent to the vial. Gently swirl or pipette up and down to dissolve the peptide. Do not vortex , as this can cause aggregation.

  • Final Dilution: Dilute the stock solution to the final target concentration in the test buffer(s) of interest (e.g., phosphate-buffered saline, citrate buffer). Ensure the final buffer has sufficient capacity to maintain the target pH.

  • Initial Analysis (T=0): Immediately after preparation, perform a complete analysis of the solution as the baseline measurement. This includes concentration determination, purity assessment by HPLC, pH measurement, and visual inspection.

Protocol 2.2: Long-Term and Accelerated Stability Study Design

Causality: This protocol is designed to determine a product's shelf-life and recommended storage conditions by exposing it to various temperatures and humidity levels over time, as outlined in ICH guidelines.[4][6][17]

Methodology:

  • Aliquoting: Dispense the final Apraglutide TFA solution into sterile, tightly sealed vials appropriate for the storage volume. Use dedicated vials for each time point and condition to avoid contamination and freeze-thaw cycles.[15]

  • Storage Conditions: Place the aliquots into calibrated stability chambers set to the conditions outlined in Table 1.

  • Testing Schedule: At each specified time point, remove the designated vials from storage. Allow them to equilibrate to room temperature before analysis.

  • Analysis: Perform a comprehensive analysis at each time point, including:

    • Visual Inspection: Check for color change, precipitation, or turbidity.

    • pH Measurement: Monitor for any drift from the initial pH.

    • Purity and Degradation Products: Analyze by a validated stability-indicating HPLC method (see Protocol 2.4).

    • Potency (Optional): If a suitable bioassay is available, assess the biological activity of the peptide.

Table 1: ICH-Based Storage Conditions for Stability Testing

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 2-8°C 12 Months 0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% 6 Months 0, 3, 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | 0, 3, 6 months |

Note: The specific conditions should be chosen based on the intended storage and use of the final product.[4][6]

Protocol 2.3: Forced Degradation (Stress Testing)

Causality: Forced degradation studies intentionally expose the peptide to harsh conditions to accelerate degradation.[5][18][19] The primary goals are to identify likely degradation products, understand degradation pathways, and prove that the analytical method can separate these degradants from the intact peptide (i.e., is "stability-indicating").[5][20] Degradation should be targeted to 5-20% to ensure that secondary degradation is minimized.[5]

Methodology: Prepare separate aliquots of the Apraglutide TFA solution for each stress condition. A parallel control sample stored under ideal conditions (e.g., -20°C or 2-8°C) should be included for comparison.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 40-60°C and test at several time points (e.g., 2, 8, 24 hours). Neutralize the sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature and test at shorter time points (e.g., 1, 4, 8 hours), as base-catalyzed degradation is often rapid. Neutralize the sample with HCl before HPLC analysis.

  • Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.1-3%. Incubate at room temperature, protected from light, and test at several time points (e.g., 2, 8, 24 hours).

  • Thermal Stress: Incubate a solution at a high temperature (e.g., 70°C) and a lyophilized sample at the same temperature. Test at various time points.

  • Photostability: Expose the solution to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

Protocol 2.4: Stability-Indicating RP-HPLC-UV/MS Method

Causality: This is the cornerstone analytical technique for stability testing. A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection is required to separate, quantify, and identify the intact peptide and its degradation products.[5][20][21]

Hypothetical Starting Conditions for Method Development:

  • Column: A C18 stationary phase with a particle size of ≤3 µm is a common choice for peptides. (e.g., Agilent Zorbax SB-C18, Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water.

  • Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile.

  • Gradient: A shallow gradient is necessary to resolve closely eluting impurities. For example, 20% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 - 1.0 mL/min, depending on column dimensions.

  • Column Temperature: 30-40°C to ensure reproducible retention times.

  • UV Detection: Monitor at 220 nm and 280 nm. 220 nm detects the peptide backbone, while 280 nm is specific for residues like Trp and Tyr.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to confirm the mass of the parent peptide and to obtain mass information on any new peaks that appear during the stability study.

Validation of the Method: The method must be validated to prove it is stability-indicating.[5][6] This is achieved by analyzing the samples from the forced degradation study. The method is considered stability-indicating if:

  • Specificity: All degradation product peaks are successfully resolved from the main Apraglutide peak (Resolution > 2).

  • Mass Balance: The sum of the area of the main peak and all degradation product peaks remains constant throughout the study.[5]

Part 3: Data Analysis and Interpretation

Quantifying Stability

The percentage of intact Apraglutide remaining at each time point is calculated relative to the initial (T=0) concentration.

% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

A common specification for peptide stability is to remain ≥95% pure over the desired shelf-life.

Identifying Degradation Products

Mass spectrometry is essential for the tentative identification of degradation products.

Table 2: Common Peptide Modifications and Expected Mass Shifts

Degradation Pathway Affected Residues Mass Change (Da)
Oxidation Met, Trp, Cys +16 (single), +32 (double)
Deamidation Asn, Gln +1
Hydrolysis Peptide Backbone Varies (cleavage)

| Isomerization | Asp | 0 |

By comparing the mass of a new peak to the mass of the parent Apraglutide, one can infer the type of chemical modification that has occurred. For example, a peak with a mass of [Apraglutide + 16 Da] strongly suggests the oxidation of a methionine or tryptophan residue.[11]

Part 4: Visualization & Workflow

Diagrams

G cluster_prep 1. Preparation cluster_studies 2. Stability Studies cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Lyophilized Apraglutide TFA P2 Reconstitute in Sterile Solvent P1->P2 P3 Dilute to Final Concentration in Buffer P2->P3 S1 Long-Term & Accelerated (ICH Conditions) P3->S1 S2 Forced Degradation (Acid, Base, Oxidative, Light, Heat) P3->S2 A1 T=0 Baseline Analysis P3->A1 A2 Time Point Analysis S1->A2 A3 RP-HPLC-UV/MS (Purity & Degradants) S2->A3 A2->A3 A4 pH & Visual Inspection A2->A4 D1 Quantify % Intact Peptide A3->D1 D2 Identify Degradation Products (MS) A3->D2 D3 Establish Shelf-Life D1->D3 D2->D3

G cluster_oxidation cluster_deamidation cluster_hydrolysis Parent Intact Apraglutide TFA Oxidized Oxidized Met/Trp Parent->Oxidized H₂O₂ / O₂ Deamidated Deamidated Asn/Gln Parent->Deamidated pH, Temp Fragment1 Peptide Fragment 1 Parent->Fragment1 Acid/Base Fragment2 Peptide Fragment 2 Parent->Fragment2 Acid/Base

Conclusion

A thorough understanding of the long-term stability of Apraglutide TFA in solution is essential for its successful development and application. By implementing the structured, ICH-guided protocols detailed in this application note, researchers can generate the robust data required to define appropriate storage conditions, establish a viable shelf-life, and ensure the quality, safety, and efficacy of this promising therapeutic peptide. The use of a validated, stability-indicating analytical method is the critical lynchpin of this process, providing the necessary precision and specificity to track the fate of the molecule over time and under various environmental stresses.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025, October 11). Vertex AI Search.
  • Should I Have TFA Removed from My Peptide? (2025, July 10). LifeTein.
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025, December 11). Biotech Spain.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PMC.
  • Forced Degradation Products of Liraglutide: A Comparative Study of Similarity Between Originator and Analogue Version by Liquid Chromatography–Mass Spectrometry. (2024, April 24). Vrije Universiteit Amsterdam.
  • ICH Q5C Stability testing of biotechnological/biological products - Scientific guideline. (1996, July 1). EMA.
  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript.
  • Proteins & Peptides Stability Testing. CD Formulation.
  • The Role of Counter-Ions in Peptides—An Overview. (2020, December 3). PMC.
  • Impact of TFA - A Review. GenScript.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025, August 5). PMC.
  • Glucagon-like peptide-2 analogues for Crohn's disease patients with short bowel syndrome and intestinal failure. (2022, November 28). Baishideng Publishing Group.
  • Pharmacological Characterization of Apraglutide a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist for the Treatment of Short Bowel Syndrome. ResearchGate.
  • Apraglutide (FE 203799). MedchemExpress.com.
  • US20220000985A1 - Manufacture, formulation and dosing of apraglutide. Google Patents.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (2023, July 27). MDPI.
  • Forced Degradation Products of Liraglutide: A Comparative Study of Similarity Between Originator and Analogue Version by Liquid Chromatography–Mass Spectrometry. ResearchGate.
  • WO2021252659A1 - Manufacture, formulation and dosing of apraglutide. Google Patents.
  • Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent.
  • Ironwood Late-Breaker Oral Presentation at Digestive Disease Week® Reinforces Potential of Once-Weekly Apraglutide for Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF). (2024, May 21).
  • Apraglutide TFA-SDS. MedChemExpress.
  • Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS. (2024, September 19).
  • Tools and Techniques for GLP-1 Analysis. (2025, June 9). LCGC International.
  • A robust and precise gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method. (2026, February 6). International Journal of Medicine and Pharmaceutical Research.
  • Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial. (2026, February 23). PMC.
  • Efficacy and safety of apraglutide in short bowel syndrome with intestinal failure and colon-in-continuity. Lirias.
  • Apraglutide Reduces Parenteral Support Dependency in Patients with SBS-IF, CIC. (2023, October 19).
  • Ironwood Presents Apraglutide Data for SBS-IF at Digestive Disease Week®. (2024, June 28).
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025, August 5). MDPI.
  • Apraglutide TFA (FE 203799 TFA). InvivoChem.
  • Metabolic Balance Study of Apraglutide in Patients With Short Bowel Syndrome, Intestinal Failure (SBS-IF) and Colon-in-Continuity (CIC). ClinicalTrials.gov.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Subcutaneous Bioavailability of Apraglutide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively working on the subcutaneous delivery of Apraglutide. Here, we delve into the critical factors influencing its bioavailability and provide practical troubleshooting strategies and frequently asked questions to navigate the complexities of your experimental work. Our approach is rooted in a deep understanding of peptide formulation and subcutaneous drug absorption, aiming to empower you with the knowledge to optimize your research and development efforts.

Introduction to Apraglutide and Subcutaneous Delivery

Apraglutide is a synthetic analogue of glucagon-like peptide-2 (GLP-2), a naturally occurring hormone that plays a crucial role in intestinal adaptation and nutrient absorption.[1][2][] It is being developed as a long-acting treatment for conditions like Short Bowel Syndrome with Intestinal Failure (SBS-IF), where enhancing the absorptive capacity of the remaining intestine is paramount.[1][2][4] Administered subcutaneously (SC), Apraglutide offers the convenience of a once-weekly injection, a significant advantage over treatments requiring more frequent dosing.[1][5][6]

However, achieving optimal and consistent bioavailability with subcutaneously injected peptides like Apraglutide can be challenging. The subcutaneous tissue is a complex environment, and various factors can influence how a drug is absorbed into the systemic circulation.[7][8][9] This guide will address common issues encountered during the development and experimental use of subcutaneously administered Apraglutide.

Factors Influencing Subcutaneous Bioavailability of Peptides

The journey of a subcutaneously injected peptide from the injection site to the bloodstream is influenced by a multitude of factors. Understanding these is the first step in troubleshooting and optimization.

digraph "Subcutaneous_Bioavailability_Factors" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Formulation" { label = "Formulation Properties"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration [pos="0,1.5!"]; Viscosity [pos="1.5,1.5!"]; pH_IonicStrength [label="pH & Ionic Strength", pos="0,0!"]; Excipients [pos="1.5,0!"]; }

subgraph "cluster_Physiological" { label = "Physiological Factors"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; BloodFlow [label="Blood Flow", pos="3.5,1.5!"]; LymphaticDrainage [label="Lymphatic Drainage", pos="5,1.5!"]; EnzymaticDegradation [label="Enzymatic Degradation", pos="3.5,0!"]; TissueBinding [label="Tissue Binding", pos="5,0!"]; }

subgraph "cluster_Injection" { label = "Injection Technique"; bgcolor = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; InjectionVolume [label="Injection Volume", pos="7,1.5!"]; InjectionSite [label="Injection Site", pos="8.5,1.5!"]; InjectionDepth [label="Injection Depth", pos="7.75,0!"]; }

Bioavailability [label="Bioavailability", shape=octagon, pos="4.25,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Concentration -> Bioavailability; Viscosity -> Bioavailability; pH_IonicStrength -> Bioavailability; Excipients -> Bioavailability; BloodFlow -> Bioavailability; LymphaticDrainage -> Bioavailability; EnzymaticDegradation -> Bioavailability; TissueBinding -> Bioavailability; InjectionVolume -> Bioavailability; InjectionSite -> Bioavailability; InjectionDepth -> Bioavailability; }

Key factors influencing subcutaneous bioavailability.
Factor CategorySpecific FactorImpact on Apraglutide Bioavailability
Drug & Formulation Properties Molecular Size As a peptide, Apraglutide's size influences its absorption pathway, primarily through the lymphatic system.[8][9]
Concentration & Viscosity Higher concentrations, necessary for small injection volumes, can increase viscosity, potentially hindering diffusion and absorption.[7][10][11]
pH and Ionic Strength These affect the peptide's charge and solubility, which can influence interactions with subcutaneous tissue components.[8][12]
Excipients Additives can stabilize the peptide, reduce aggregation, and modify the subcutaneous environment to enhance absorption.[10][13]
Physiological Factors Blood and Lymph Flow The rate of blood and lymphatic circulation at the injection site directly impacts the speed of drug uptake.[8][9]
Enzymatic Degradation Peptidases in the subcutaneous tissue can degrade Apraglutide before it reaches systemic circulation.[14][15]
Tissue Binding Non-specific binding to components of the extracellular matrix can delay absorption.[8][9]
Injection Technique Injection Volume and Site Large volumes can cause discomfort and may alter absorption kinetics. Different sites can have varying blood flow and tissue composition.[7][8][12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in your experiments, providing potential causes and actionable solutions.

Q1: We are observing lower than expected plasma concentrations of Apraglutide in our preclinical models. What could be the cause?

A1: Senior Application Scientist's Insight:

Low plasma exposure is a common hurdle in subcutaneous peptide delivery. The issue often lies at the intersection of formulation stability and interactions within the subcutaneous space. It's crucial to systematically investigate potential causes, starting from the formulation itself and moving to the biological interface.

Potential Causes & Troubleshooting Steps:

  • Formulation Instability and Aggregation:

    • Causality: Peptides at high concentrations are prone to aggregation, which can reduce the amount of monomeric, absorbable drug and potentially lead to immunogenicity.[16]

    • Protocol:

      • Characterize the Formulation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify monomeric Apraglutide and detect aggregates. Dynamic Light Scattering (DLS) can provide information on particle size distribution.

      • Optimize Excipients: Experiment with stabilizing excipients. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., Polysorbate 20 or 80) can prevent aggregation.[10] Novel excipients like certain alkylsaccharides have also shown promise in reducing peptide aggregation.[16]

      • pH and Buffer Optimization: Evaluate a range of pH values and buffer systems to find the optimal conditions for Apraglutide's stability.

  • Enzymatic Degradation at the Injection Site:

    • Causality: Proteases present in the interstitial fluid of the subcutaneous tissue can cleave Apraglutide, reducing the amount of active drug available for absorption.[15] Although Apraglutide is designed for enhanced stability against DPP-IV degradation, other proteases may still be active.[5][17]

    • Protocol:

      • In Vitro Degradation Assay: Incubate Apraglutide with subcutaneous tissue homogenates from your preclinical model. Analyze samples at various time points using LC-MS/MS to identify and quantify degradation products.

      • Consider Protease Inhibitors (for research purposes): In your in vitro assays, the inclusion of a broad-spectrum protease inhibitor cocktail can help confirm if enzymatic degradation is the primary issue.

  • Poor Injection Site Absorption:

    • Causality: The physicochemical properties of your formulation might be leading to precipitation or strong binding at the injection site.

    • Protocol:

      • Injection Site Analysis: After administration in a terminal preclinical study, excise the injection site tissue. Homogenize the tissue and extract Apraglutide to quantify the amount of drug remaining at the site over time.

      • Evaluate Permeation Enhancers: Consider including excipients that can transiently and reversibly increase the permeability of the subcutaneous tissue. Hyaluronidase, for example, can depolymerize hyaluronic acid in the extracellular matrix, facilitating drug dispersal and absorption.[8][10]

digraph "Troubleshooting_Low_Bioavailability" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Low Apraglutide\nPlasma Concentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_Investigation" { label = "Investigation Pathway"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_Solutions" { label = "Potential Solutions"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Start -> Formulation; Formulation -> OptimizeFormulation; Start -> Degradation; Degradation -> ModifyPeptide; Start -> Absorption; Absorption -> AddEnhancers; }

Workflow for troubleshooting low bioavailability.

Q2: We are observing high variability in the pharmacokinetic (PK) profiles of Apraglutide between subjects in our animal studies. What are the likely sources of this variability?

A2: Senior Application Scientist's Insight:

High inter-subject variability is a red flag that can obscure the true pharmacokinetic properties of your drug candidate. The source of this variability can be multifactorial, stemming from inconsistencies in the administration process, as well as physiological differences between individual animals.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Injection Technique:

    • Causality: Variations in injection depth, angle, and speed can lead to deposition of the drug in different tissue layers (e.g., intradermal vs. deep subcutaneous), which have different absorption characteristics.

    • Protocol:

      • Standardize Injection Procedure: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for subcutaneous injections. Ensure all personnel are thoroughly trained.

      • Use of Injection Aids: Consider using calipers to measure skinfold thickness to ensure consistent injection depth.

  • Physiological Differences Between Animals:

    • Causality: Factors such as age, body weight, and body fat composition can influence the structure and perfusion of the subcutaneous tissue.[9]

    • Protocol:

      • Careful Subject Selection: Use animals within a narrow age and weight range for your studies.

      • Injection Site Rotation: If multiple injections are given over time, rotate the injection sites to minimize local tissue reactions that could alter subsequent absorption.[12]

  • Formulation Issues:

    • Causality: If the formulation is prone to phase separation or aggregation upon temperature changes, this could lead to inconsistent dosing.

    • Protocol:

      • Pre-injection Formulation Check: Visually inspect each dose before administration for any signs of precipitation or cloudiness.

      • Ensure Homogeneity: If your formulation is a suspension, ensure it is adequately and consistently resuspended before drawing each dose.

Frequently Asked Questions (FAQs)

Q: What are the best practices for preparing an Apraglutide formulation for subcutaneous injection in a research setting?

A: For research purposes, start with a simple, well-characterized buffer system (e.g., phosphate or histidine buffer) at a pH where Apraglutide is most stable. Ensure the formulation is sterile-filtered. For initial in vivo studies, keeping the formulation simple helps in understanding the intrinsic absorption properties of the peptide. Excipients can be added systematically in later experiments to address specific issues like aggregation or low bioavailability.

Q: How can we accurately quantify Apraglutide in plasma samples?

A: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and specificity.[18][19] Enzyme-Linked Immunosorbent Assays (ELISAs) can also be used but may be subject to cross-reactivity. A robust LC-MS/MS method will involve solid-phase extraction (SPE) for sample clean-up and the use of a stable isotope-labeled internal standard.[20]

Q: Are there any in vitro models that can predict the subcutaneous bioavailability of Apraglutide?

A: While in vivo animal models remain the primary method for assessing bioavailability, there is growing interest in developing in vitro models to reduce reliance on animal testing.[21][22][23] These models, such as 3D bioprinted skin tissues or microfluidic devices that mimic the subcutaneous environment, aim to simulate the diffusion and absorption processes.[24][25] While promising, these are still emerging technologies and may require significant validation for a specific peptide like Apraglutide.

Experimental Protocols

Protocol 1: Quantification of Apraglutide in Plasma using LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (stable isotope-labeled Apraglutide).

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Apraglutide and the internal standard.

  • Data Analysis:

    • Generate a standard curve by spiking known concentrations of Apraglutide into blank plasma.

    • Quantify the concentration of Apraglutide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

References

  • Hussain, N., Jani, P. U., & Florence, A. T. (1997). Enhanced oral uptake of tomato lectin-conjugated nanoparticles in the rat. Pharmaceutical research, 14(5), 613–618.
  • Clinicaltrials.eu. (n.d.). Apraglutide – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Shaji, J., & Patole, V. (2008). Protein and peptide drug delivery: oral approaches. Indian journal of pharmaceutical sciences, 70(3), 269–277.
  • Hilaris. (2014, November 27). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 27). What is Apraglutide used for? Retrieved from [Link]

  • Taylor & Francis. (2020, November 23). Full article: New and Novel Approaches for Enhancing the Oral Absorption and Bioavailability of Protein and Peptides Therapeutics. Retrieved from [Link]

  • GlobalData. (2025, August 12). From injections to pills: oral peptides set to transform drug development. Retrieved from [Link]

  • Richter, W. F., & Cleland, J. L. (2018). Challenges and opportunities for the subcutaneous delivery of therapeutic proteins. Journal of pharmaceutical sciences, 107(1), 43-51.
  • Fathallah, A. M., & Neervannan, S. (2016). Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration. The AAPS journal, 18(5), 1085–1096.
  • MediSearch. (n.d.). What factors affect subcutaneous drug absorption? Retrieved from [Link]

  • BioProcess International. (2022, August 18). Subcutaneous Drugs: Challenges and Considerations in Downstream Manufacturing. Retrieved from [Link]

  • Patsnap Synapse. (2026, January 27). Apraglutide - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Jeppesen, P. B., Pertkiewicz, M., Messing, B., Iyer, K., Seidner, D. L., O'Keefe, S. J., Forbes, A., & Heinze, H. (2021). Apraglutide, a novel glucagon-like peptide-2 analog, improves fluid absorption in patients with short bowel syndrome intestinal failure. JPEN. Journal of parenteral and enteral nutrition, 45(7), 1436–1445.
  • SpringerLink. (2016, July 1). Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. Retrieved from [Link]

  • Agilent. (2020, September 10). Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity. Retrieved from [Link]

  • LCGC International. (n.d.). A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. Retrieved from [Link]

  • Xtalks. (2025, July 23). Challenges and Opportunities in High Concentration Formulation Development and Delivery Systems for Subcutaneous Administration. Retrieved from [Link]

  • Ironwood Pharmaceuticals. (n.d.). Therapeutic Focus. Retrieved from [Link]

  • ScienceDirect. (2025, September 15). High concentration subcutaneous biological drug products: challenges and advancements. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors influencing biotherapeutics after subcutaneous or intravenous administration. Retrieved from [Link]

  • Eliasson, J., Hvistendahl, M. K., Freund, N., Bolognani, F., Meyer, C., & Jeppesen, P. B. (2022). Apraglutide, a novel once-weekly glucagon-like peptide-2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open-label phase 1 and 2 metabolic balance trial. JPEN. Journal of parenteral and enteral nutrition, 46(7), 1639–1649.
  • ClinicalTrials.gov. (n.d.). Study Details | NCT06002555 | Relative Bioavailability of a New Presentation of Apraglutide Versus the Reference Formulation. Retrieved from [Link]

  • Pharmacy Times. (2025, March 7). The Benefits and Challenges of Subcutaneous Infusion in Cancer Care. Retrieved from [Link]

  • Omenn, G. S., States, D. J., Adamski, M., Blackwell, T. W., Menon, R., Hermjakob, H., & Aebersold, R. (2018). The plasma peptidome.
  • D'Souza, A., & D'Souza, A. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceuticals, 14(12), 1301.
  • Esposito, S., Orsatti, L., & Pucci, V. (2022). Subcutaneous catabolism of peptide therapeutics: bioanalytical approaches and ADME considerations. Xenobiotica; the fate of foreign compounds in biological systems, 52(8), 828–839.
  • NICE. (2024, October 25). Apraglutide for treating short bowel syndrome. Retrieved from [Link]

  • BioProcess International. (2008, November 2). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • Ironwood Pharmaceuticals. (2025, April 14). Ironwood Pharmaceuticals Provides Clinical and Regulatory Update on Apraglutide. Retrieved from [Link]

  • Joachimiak, R., & Ziegler, C. (2025). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. International journal of molecular sciences, 26(21), 16413.
  • University of Bristol Research Portal. (n.d.). A Perfused In-Vitro Model of the Human Subcutaneous Tissue for Bioavailability Assessment. Retrieved from [Link]

  • Dr. Rainer Glaser. (2006, December 7). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Retrieved from [Link]

  • Al-Hilal, T. A., Park, J., & Lee, D. S. (2023).
  • Medthority. (2025, April 16). FDA Requires Phase III Trial for Apraglutide. Retrieved from [Link]

  • D'Souza, D. M., & D'Souza, R. (2019). Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. In Peptide and Protein-Based Therapeutics (pp. 301-326). Royal Society of Chemistry.
  • Semantic Scholar. (n.d.). Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins. Retrieved from [Link]

  • Zou, P., & Zhou, H. (2023). Predicting Human Bioavailability of Subcutaneously Administered Fusion Proteins and Monoclonal Antibodies. bioRxiv.
  • Hinde, D. M., Arasta, S., Cai, G., Liu, R., Qi, S., Smith, K., ... & Ryan, P. J. M. (2020). Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome. The Journal of pharmacology and experimental therapeutics, 373(2), 263–272.
  • Drug Development & Delivery. (2018, June 19). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Retrieved from [Link]

  • Park, K. (n.d.). In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Retrieved from [Link]

  • Sharma, A., Ramachandran, A., & Zarrinpar, A. (2023). A biomimetic chip to assess subcutaneous bioavailability of monoclonal antibodies in humans.
  • ResearchGate. (n.d.). (PDF) Pharmacokinetics and Tolerability of a Single Dose of Apraglutide, a Novel, Long‐Acting, Synthetic glucagon‐like peptide‐2 Analog With a Unique Pharmacologic Profile, in Individuals With Impaired Renal Function. Retrieved from [Link]

  • Ovid. (n.d.). Predicting bioavailability of monoclonal antibodies after subcutaneous administration. Retrieved from [Link]

  • Richter, W. F., & Jacobson, M. P. (2018). Optimizing the Bioavailability of Subcutaneously Administered Biotherapeutics Through Mechanochemical Drivers. Journal of pharmaceutical sciences, 107(1), 52–58.
  • Fierce Biotech. (2025, April 14). Ironwood rethinks options after FDA demands another phase 3 trial for GI drug. Retrieved from [Link]

  • Dr.Oracle. (2025, August 14). Which route of administration leads to the lowest bioavailability? Retrieved from [Link]

Sources

Technical Support Center: Apraglutide Preparation and TFA Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for drug development professionals working with Apraglutide and other synthetic peptides. This guide provides in-depth troubleshooting and validated protocols for the critical process of removing trifluoroacetic acid (TFA) from your peptide preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove trifluoroacetate (TFA) from my Apraglutide preparation?

Trifluoroacetic acid is integral to the synthesis and purification of peptides like Apraglutide, a GLP-1 receptor agonist. It is used as a cleavage agent in solid-phase peptide synthesis (SPPS) and as an ion-pairing agent during reverse-phase HPLC (RP-HPLC) purification.[1][2] However, residual TFA, which binds to positively charged residues on the peptide, can be detrimental to your research for several key reasons:[3][4]

  • Biological Interference: Even at nanomolar concentrations, TFA can be cytotoxic, inhibit cell proliferation, and interfere with receptor-binding assays, leading to inaccurate or misleading results.[5][6] For a therapeutic candidate like Apraglutide, this is a critical concern.

  • Altered Physicochemical Properties: TFA counterions can change the secondary structure, solubility, and aggregation propensity of the peptide.[5][7] This can affect its stability and therapeutic efficacy.

  • Assay Complications: The strong acidity of TFA can alter the pH of buffers, potentially denaturing proteins or affecting enzyme kinetics in your assays.[8]

  • Inaccurate Quantification: The mass of bound TFA contributes to the total weight of the lyophilized peptide powder, leading to an overestimation of the actual peptide content.[3][9] For developing active pharmaceutical ingredients (APIs), reducing TFA levels to less than 1% is often mandatory.[5]

Q2: What are the primary methods for removing TFA from peptides?

There are several established methods for TFA removal, each with specific advantages. The most common and effective techniques include:

  • Counterion Exchange with HCl & Lyophilization: This is a widely adopted method that involves replacing the TFA counterion with a more biologically benign chloride ion through repeated cycles of dissolution in a dilute HCl solution and lyophilization.[4][7][10]

  • Ion-Exchange Chromatography (IEX): This technique uses a charged resin to separate the peptide from the TFA counterion, allowing for exchange to a different salt form, such as acetate, which is often preferred for biological applications.[10][11][12]

  • RP-HPLC with Alternative Mobile Phases: The peptide can be re-purified on an RP-HPLC system using a mobile phase containing a volatile, biocompatible acid like acetic acid or formic acid instead of TFA.[13][14][15]

Q3: How do I choose the best TFA removal method for Apraglutide?

The optimal method depends on your specific experimental needs:

  • For a Biologically Benign Chloride Salt: The HCl exchange with lyophilization is a robust, straightforward, and effective choice for obtaining the hydrochloride salt of Apraglutide.[5][16]

  • For the Most Biocompatible Acetate Salt: If your downstream application involves sensitive cell-based assays or in vivo studies, converting to an acetate salt via ion-exchange chromatography is highly recommended.[3]

  • For Integrated Purification and Exchange: If you need to perform an additional purification step, using RP-HPLC with an acetic acid modifier can accomplish both purification and TFA removal simultaneously.[13]

Q4: How can I verify that TFA has been successfully removed from my Apraglutide sample?

Visual inspection or pH testing is insufficient. Quantitative analytical methods are required to confirm TFA removal and meet regulatory expectations.[17] Key techniques include:

  • Ion Chromatography (IC): A sensitive and simple method for quantifying TFA and other anions.[9][18]

  • ¹⁹F-NMR Spectroscopy: A highly specific method that directly detects the fluorine atoms of TFA.[15][19]

  • HPLC with Evaporative Light-Scattering Detector (ELSD): Can be used for the simultaneous quantification of TFA and other non-UV active ions.[19][20]

Troubleshooting Guides & In-Depth Protocols

This section addresses specific issues you may encounter during TFA removal and provides detailed, field-proven protocols.

Issue 1: High Residual TFA Persists After Repeated Lyophilization

Question: I have lyophilized my purified Apraglutide sample three times, but my ¹⁹F-NMR analysis still shows a significant TFA signal. Why isn't it working?

Expert Answer: This is a common and expected observation. Standard lyophilization can only remove free or unbound TFA that is present in the solvent. It cannot remove the TFA that is ionically bound to the positively charged functional groups on the Apraglutide molecule.[4][5] Peptides like Apraglutide contain multiple basic residues (e.g., Lysine, Arginine, Histidine) and a free N-terminus, all of which form strong electrostatic interactions with the trifluoroacetate anion.[3][16] To remove this bound TFA, you must perform an active counterion exchange , where a large excess of a different anion (like chloride or acetate) is introduced to displace the TFA.

Issue 2: Implementing a Robust TFA-HCl Counterion Exchange

Question: What is a reliable, step-by-step protocol for converting my Apraglutide-TFA salt to a hydrochloride salt?

Expert Answer: The following protocol is a gold-standard method for TFA-HCl exchange, optimized for efficiency and peptide integrity.[4][7][13] The principle is to use a large molar excess of chloride ions (from HCl) to drive the equilibrium of the counterion exchange reaction, followed by lyophilization to remove the now volatile trifluoroacetic acid. A recent study identified 10 mM HCl as the optimal concentration for this process.[16][19]

  • Dissolution: Accurately weigh your Apraglutide-TFA sample and dissolve it in high-purity, distilled water to a concentration of approximately 1 mg/mL.[7] Ensure the peptide is fully dissolved before proceeding. Expert Tip: If solubility is an issue, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used instead of water.[4]

  • Acidification: To the dissolved peptide solution, add a stock solution of 100 mM HCl to achieve a final HCl concentration between 2 mM and 10 mM .[13] An optimal concentration of 10 mM is recommended for efficient exchange.[16]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[4]

  • Freezing: Flash-freeze the solution. The preferred method is to use liquid nitrogen to ensure rapid and uniform freezing, which results in a finer lyophilized powder.[10]

  • Lyophilization: Lyophilize the frozen sample overnight or until all solvent is completely removed.

  • Repetition: To ensure complete removal, repeat the entire process (Steps 1-5) at least two more times.[4][7] Three cycles are generally sufficient to reduce TFA content to below 1%.[16]

  • Final Reconstitution: After the final lyophilization, reconstitute your Apraglutide HCl salt in the desired buffer for your experiment.

TFA_HCl_Exchange_Workflow Workflow for TFA to HCl Counterion Exchange. cluster_cycle Repeat Cycle (3x Total) Start Start: Apraglutide-TFA in Water (1 mg/mL) Add_HCl Add 100 mM HCl (Final Conc. 10 mM) Start->Add_HCl Incubate Incubate at RT (1 min) Add_HCl->Incubate Freeze Flash Freeze (Liquid Nitrogen) Incubate->Freeze Lyophilize Lyophilize Overnight (Removes Volatile H-TFA) Freeze->Lyophilize Lyophilize->Start Re-dissolve for next cycle End Final Product: Apraglutide-HCl Lyophilize->End After 3rd cycle

Caption: Workflow for TFA to HCl Counterion Exchange.

Issue 3: Performing TFA-Acetate Exchange for Maximum Biocompatibility

Question: My in vivo studies are highly sensitive to chloride ions. How can I prepare an acetate salt of Apraglutide?

Expert Answer: For applications requiring the highest degree of biocompatibility, converting to an acetate salt is the preferred method.[3] This is best achieved using strong anion-exchange (SAX) chromatography. The principle involves passing the peptide solution through a resin that is pre-loaded with acetate ions. The resin has a higher affinity for the trifluoroacetate ions, which are retained, while the peptide flows through with its new acetate counterions.

  • Resin Selection & Column Prep: Select a strong anion-exchange resin (e.g., AG 1-X8). Prepare a small column with a 10- to 50-fold excess of anion-binding sites relative to the amount of TFA in your sample.[10][11]

  • Acetate Loading: Activate and load the resin by eluting the column with a 1 M solution of sodium acetate.[10] This saturates the resin with acetate ions.

  • Washing: Thoroughly wash the column with high-purity, distilled water to remove any excess, unbound sodium acetate.[10][11]

  • Sample Application: Dissolve your Apraglutide-TFA sample in distilled water and apply it slowly to the top of the prepared column.[11]

  • Elution & Collection: Elute the column with distilled water. The Apraglutide, now complexed with acetate ions, will not bind to the anion-exchange resin and will elute from the column. The displaced trifluoroacetate ions will remain bound to the resin. Collect the fractions containing your peptide.[10][11]

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final, dry Apraglutide-acetate salt.

TFA_Acetate_Exchange_Workflow Workflow for TFA to Acetate Exchange via IEX. cluster_column_prep Column Preparation cluster_exchange_process Counterion Exchange Process cluster_outputs Prep_Resin Pack SAX Resin Load_Acetate Equilibrate with 1M Sodium Acetate Prep_Resin->Load_Acetate Wash_Resin Wash with DI Water (Remove Excess Salt) Load_Acetate->Wash_Resin Load_Sample Load Apraglutide-TFA (in Water) Wash_Resin->Load_Sample Elute Elute with DI Water Load_Sample->Elute TFA_Bound TFA⁻ remains bound to resin Elute->TFA_Bound Peptide_Eluted Apraglutide-Acetate elutes from column Elute->Peptide_Eluted Collect Collect Fractions Lyophilize Pool Fractions & Lyophilize Collect->Lyophilize

Caption: Workflow for TFA to Acetate Exchange via IEX.

Method Comparison & Data Summary

The choice of TFA removal method involves trade-offs between the final salt form, potential peptide loss, and process complexity. The table below summarizes the key aspects of each primary method.

FeatureHCl Exchange & LyophilizationIon-Exchange Chromatography (IEX)RP-HPLC w/ Acetic Acid
Principle Competitive displacement by Cl⁻ ionsAnion exchange on a solid supportChromatographic separation with a non-TFA modifier
Final Salt Form Hydrochloride (HCl)Acetate (or other chosen salt)Acetate
Pros Simple, effective, no chromatography needed[4][7]Yields highly biocompatible acetate salt, gentle[3][21]Combines purification and exchange in one step[13]
Cons Multiple cycles needed, potential for peptide loss with each step[7]Requires column packing & validation, potential for lower recoveryDilutes the sample, may require reconcentration[14]
Key Consideration Ensure peptide is stable at low pH (approx. 2-3)Ensure peptide does not interact non-specifically with the resinMay provide lower resolution than TFA-based HPLC[14]

References

  • Post Cleavage Purification and Analysis of Peptides; TFA removal . AAPPTec. [Link]

  • How to remove peptide TFA salt? . LifeTein®. [Link]

  • TFA removal service . sb peptide. [Link]

  • How to remove TFA from synthetic peptides using HCl? . LifeTein. [Link]

  • Should I Have TFA Removed from My Peptide? . LifeTein. [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides . Anaspec. [Link]

  • Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... . ResearchGate. [Link]

  • Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography . PubMed. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation . PMC. [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography . MDPI. [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields . Biomatik. [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide . LifeTein. [Link]

  • A counterion exchange process for peptides.
  • Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chromatography . cromlab-instruments.es. [Link]

  • 〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides . Scribd. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration . Polypeptide. [Link]

  • The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides . ACS Publications. [Link]

  • The GLP-1 boom: Challenges, trends, and CapEx strategies for manufacturers . CRB. [Link]

  • how to remove residual TFA from peptides after HPLC . Chromatography Forum. [Link]

  • (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation . ResearchGate. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation . MDPI. [Link]

  • (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches . ResearchGate. [Link]

  • Chromatography and Detection Methods for Peptide Purification . Gilson. [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches . PubMed. [Link]

Sources

Technical Support Center: Mitigating Off-Target & Formulation Artifacts in Apraglutide TFA Research

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Apraglutide TFA (GLP-2 Analog) Reference ID: APRA-TFA-TECH-001

Executive Summary

Welcome to the Technical Support Center. You are likely here because your data on Apraglutide TFA (Trifluoroacetate salt) is showing inconsistencies—unexpected cytotoxicity in cell culture, off-target signaling at high concentrations, or variability in in vivo efficacy.

The Core Problem: Research-grade Apraglutide is typically supplied as a TFA salt to stabilize the peptide during HPLC purification. In clinical applications, this is exchanged for acetate or chloride. In research, the TFA counter-ion is often the primary cause of "off-target" toxicity, not the peptide itself. Furthermore, while Apraglutide is highly selective for the GLP-2 receptor (GLP-2R), supratherapeutic dosing can force cross-reactivity with the GLP-1 receptor (GLP-1R).

This guide provides the protocols to distinguish between formulation artifacts (TFA effects) and pharmacological off-target effects (receptor cross-talk).

Module 1: The "Hidden" Off-Target – TFA Cytotoxicity

Diagnosis: Your control groups are healthy, but Apraglutide-treated cells show reduced viability or altered morphology unrelated to GLP-2 signaling.

Technical Insight: Trifluoroacetic acid (TFA) is a strong acid (


). Residual TFA in peptide powders can lower the pH of unbuffered culture media or act as a direct metabolic inhibitor. In sensitive cell lines (e.g., osteoblasts, chondrocytes, or primary intestinal organoids), TFA concentrations as low as 10 nM can inhibit proliferation, creating a false negative  for Apraglutide's trophic effects.
Troubleshooting Protocol: Salt Exchange & Buffering

Q: How do I remove TFA interference from my in vitro assays?

A: You must either exchange the salt or buffer the system aggressively.

Step-by-Step Workflow:

  • Initial Dissolution: Dissolve Apraglutide TFA in a minimal volume of sterile water or DMSO (check solubility limit).

  • pH Check (Critical): Measure the pH of the stock solution. It will likely be acidic (pH 2.0–3.0).

  • Neutralization (The "Buffer Shock" Method):

    • Do not add unbuffered stock directly to cell media.

    • Pre-dilute the stock into a high-capacity buffer (e.g., 100 mM HEPES or Tris, pH 7.4) before adding to the final culture media.

    • Target: Final TFA concentration in the well should be

      
      .
      
  • Salt Exchange (Gold Standard for Sensitive Assays):

    • If buffering fails, perform a salt exchange using a PD-10 desalting column equilibrated with PBS or Acetate buffer.

    • Note: This may result in 10–20% peptide loss; quantify concentration post-exchange using A280 (Tryptophan extinction coefficient).

Visualization: TFA Mitigation Workflow

TFA_Mitigation Start Apraglutide TFA (Lyophilized Powder) Dissolve Dissolve in Sterile H2O/DMSO Start->Dissolve Measure Measure pH (Expect < 3.0) Dissolve->Measure Decision Assay Sensitivity? Measure->Decision Buffer Method A: Buffer Shock Pre-dilute in 100mM HEPES Decision->Buffer Standard Cells Exchange Method B: Salt Exchange PD-10 Column (PBS) Decision->Exchange Primary/Stem Cells Assay Add to Cell Culture (Final pH 7.4) Buffer->Assay Exchange->Assay

Figure 1: Decision tree for mitigating Trifluoroacetate (TFA) induced cytotoxicity in cell culture assays.

Module 2: Receptor Selectivity (GLP-2R vs. GLP-1R)

Diagnosis: You observe insulinotropic effects (insulin secretion) or cAMP spikes in cells lacking GLP-2R but expressing GLP-1R.

Technical Insight: Apraglutide is engineered with specific substitutions (e.g., D-Phe at position 11) to enhance stability and GLP-2R selectivity.[1] However, GLP-1R and GLP-2R share significant structural homology. At supratherapeutic concentrations (


), Apraglutide can act as a weak agonist at the GLP-1R. This is a pharmacological off-target effect .
Troubleshooting Protocol: Defining the Therapeutic Window

Q: How do I confirm my effect is GLP-2R specific?

A: Use a competitive antagonist blockade strategy.

Experimental Design:

ComponentCondition A (Control)Condition B (Test)Condition C (Specificity Check)
Agonist VehicleApraglutide (10 nM - 100 nM)Apraglutide (10 nM - 100 nM)
Antagonist --Exendin(9-39) (GLP-1R Antagonist)
Expected Result BaselineHigh ActivationHigh Activation
  • Interpretation: If Exendin(9-39) blocks the effect, your Apraglutide concentration is too high and is cross-reacting with GLP-1R. If the effect persists in the presence of Exendin(9-39), it is a true GLP-2R mediated effect.

Visualization: Signaling Pathway & Cross-Talk

Receptor_Selectivity Apra Apraglutide (Therapeutic Dose) GLP2R GLP-2 Receptor (Intestinal L-Cells) Apra->GLP2R ApraHigh Apraglutide (Supratherapeutic >1µM) ApraHigh->GLP2R GLP1R GLP-1 Receptor (Pancreatic Beta Cells) ApraHigh->GLP1R Low Affinity cAMP cAMP / PKA Signaling GLP2R->cAMP GLP1R->cAMP Effect1 Intestinal Growth (Crypt Proliferation) cAMP->Effect1 via GLP-2R Effect2 Insulin Secretion (Off-Target Artifact) cAMP->Effect2 via GLP-1R

Figure 2: Pathway analysis distinguishing specific GLP-2R activation from high-dose GLP-1R cross-reactivity.

Module 3: Physiological "Over-Target" Effects (Neoplasia)

Diagnosis: Long-term in vivo administration leads to unexpected intestinal polyp formation or hyper-proliferation in non-target gut segments.

Technical Insight: GLP-2 is trophic; it makes things grow.[2] This is the desired mechanism for Short Bowel Syndrome (SBS). However, in a research setting (especially in "colon-in-continuity" models), excessive stimulation can promote the growth of pre-existing adenomas. This is an on-target, adverse effect .

FAQ: Monitoring Neoplastic Risk

Q: What markers should I track to ensure safety in chronic dosing studies?

A: You must monitor both morphological and molecular markers of dysplasia.

Surveillance Protocol:

  • Histology: Perform H&E staining on ileal and colonic sections. Measure crypt depth and villus height .

    • Warning Sign: Aberrant crypt foci (ACF) or fused villi indicate hyper-stimulation.

  • Molecular Markers:

    • Ki-67: Proliferation marker. High expression is expected in crypts, but abnormal if found in villus tips.

    • Beta-Catenin: Nuclear accumulation suggests activation of the Wnt pathway, often a precursor to dysplasia in GLP-2 stimulated tissue.

Dosing Recommendation: Apraglutide has a half-life of ~72 hours in humans (and prolonged in rodents due to DPP-4 resistance).[1]

  • Avoid daily dosing in chronic models if possible.

  • Preferred Regimen: Every 2–3 days (rodents) or once weekly (larger mammals) to prevent receptor desensitization and excessive trophic drive.

References

  • Slim, G. M., et al. (2019).[3] "Novel Long-Acting GLP-2 Analogue, FE 203799 (Apraglutide), Enhances Adaptation and Linear Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome."[3][4] Journal of Parenteral and Enteral Nutrition.

  • Hargrove, D. M., et al. (2020).[1][5] "Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome." Journal of Pharmacology and Experimental Therapeutics.

  • Cornish, J., et al. (1999).[6] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[7] American Journal of Physiology-Endocrinology and Metabolism. (Grounding for TFA toxicity).[7]

  • Ironwood Pharmaceuticals. (2024).[8] "STARS Phase 3 Trial Results for Apraglutide in SBS-IF." Clinical Trial Data.

  • Wisniewski, K., et al. (2016). "Long-Acting GLP-2 Analogs: Rational Design and Therapeutic Potential." Peptide Science. (Structure-Activity Relationship of D-Phe substitutions).

Sources

Validation & Comparative

A Comparative Analysis of Apraglutide TFA and Teduglutide for Short Bowel Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The management of short bowel syndrome with intestinal failure (SBS-IF) presents a significant clinical challenge, with patients often dependent on parenteral support for survival. The advent of glucagon-like peptide-2 (GLP-2) analogs has marked a paradigm shift in the treatment of this condition, offering the potential to enhance intestinal absorption and reduce the burden of parenteral support. This guide provides a detailed comparison of two key GLP-2 analogs: the established therapy, Teduglutide, and a novel, long-acting agent, Apraglutide TFA.

The Therapeutic Landscape: GLP-2 Analogs in Short Bowel Syndrome

Short bowel syndrome is a malabsorptive state resulting from a significant reduction in the length of the small intestine.[1] This leads to an inability to absorb adequate nutrients and fluids, necessitating parenteral support.[1] GLP-2 is a naturally occurring peptide that plays a crucial role in intestinal adaptation by promoting mucosal growth, increasing intestinal blood flow, and reducing gastric motility and secretion.[2][3] However, native GLP-2 has a very short half-life, limiting its therapeutic utility.[4]

This limitation spurred the development of GLP-2 analogs with extended half-lives. Teduglutide was the first such analog to receive regulatory approval, demonstrating its efficacy in reducing parenteral support dependence.[2][5] More recently, Apraglutide TFA has emerged as a promising long-acting GLP-2 analog with the potential for less frequent administration.[6][7]

Mechanism of Action: The GLP-2 Receptor Signaling Pathway

Both Apraglutide TFA and Teduglutide are analogs of the endogenous hormone GLP-2 and exert their therapeutic effects by binding to and activating the GLP-2 receptor.[7][8] The GLP-2 receptor is primarily located on enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons within the submucosal and myenteric plexuses.[8][9]

Activation of the GLP-2 receptor triggers a downstream signaling cascade that ultimately leads to the release of trophic factors such as insulin-like growth factor-1 (IGF-1).[8] This cascade stimulates the proliferation of intestinal epithelial cells, leading to an increase in villus height and crypt depth.[3][8] The enhanced mucosal surface area, coupled with increased intestinal blood flow and reduced gastric emptying, results in improved absorption of fluids, electrolytes, and nutrients.[3][10]

GLP2_Signaling_Pathway cluster_0 Intestinal Cell cluster_1 Physiological Effects GLP2_Analog Apraglutide / Teduglutide GLP2R GLP-2 Receptor GLP2_Analog->GLP2R Binds to AC Adenylate Cyclase GLP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IGF1 IGF-1 Release PKA->IGF1 Stimulates Villus_Growth Increased Villus Height IGF1->Villus_Growth Crypt_Depth Increased Crypt Depth IGF1->Crypt_Depth Blood_Flow Increased Blood Flow IGF1->Blood_Flow Absorption Enhanced Nutrient & Fluid Absorption Villus_Growth->Absorption Crypt_Depth->Absorption Blood_Flow->Absorption

Figure 1: Simplified GLP-2 receptor signaling pathway.

Comparative Efficacy: A Review of Clinical Trial Data

A direct head-to-head clinical trial comparing Apraglutide TFA and Teduglutide in a human population has not yet been published. However, a comparative analysis of their respective pivotal clinical trials provides valuable insights into their efficacy in reducing parenteral support (PS) volume and improving patient autonomy.

Teduglutide: The STEPS Trial and Real-World Evidence

The pivotal phase 3 STEPS trial demonstrated the efficacy of Teduglutide (0.05 mg/kg/day) in adult patients with SBS-IF.[5] After 24 weeks of treatment, a significantly higher percentage of patients treated with Teduglutide achieved a 20% or greater reduction in weekly PS volume compared to placebo (63% vs. 30%).[5][11] The mean reduction in weekly PS volume was 4.4 liters from a baseline of 12.9 liters in the Teduglutide group, compared to a 2.3-liter reduction from a 13.2-liter baseline in the placebo group.[5][12] Furthermore, 54% of patients on Teduglutide were able to reduce their infusion days by at least one day per week.[5][12] Real-world data have further supported these findings, with some studies showing that a significant proportion of patients can achieve complete independence from parenteral support over longer treatment periods.

Apraglutide TFA: The STARS Trial

The phase 3 STARS trial evaluated the efficacy of once-weekly subcutaneous Apraglutide in adults with SBS-IF.[6] The trial met its primary endpoint, with patients receiving Apraglutide demonstrating a significantly greater reduction in weekly PS volume at week 24 compared to placebo (-25.5% vs -12.5%).[6] This effect was observed as early as week 8. A notable 43% of patients on Apraglutide achieved at least one additional day off parenteral support per week at 24 weeks.[6] Importantly, by week 24, 6.4% of patients in the Apraglutide group achieved total enteral autonomy, compared to 0% in the placebo group.[6]

Preclinical Head-to-Head Comparison

A preclinical study in a neonatal piglet model of short bowel syndrome directly compared the intestinotrophic effects of Apraglutide and Teduglutide. The study found that to achieve a comparable drug exposure to twice-weekly Apraglutide, Teduglutide needed to be administered twice daily. Even with comparable exposure, Apraglutide demonstrated superior trophic activity at the mucosal level, including increased small-bowel weight and villus height. These preclinical findings suggest that Apraglutide's longer half-life may translate to a more potent and sustained intestinotrophic effect.

Quantitative Efficacy Data Summary

FeatureApraglutide TFATeduglutide
Dosing Frequency Once weekly[6]Once daily[2]
Primary Efficacy Endpoint (vs. Placebo) -25.5% reduction in weekly PS volume at 24 weeks[6]63% of patients achieved ≥20% reduction in weekly PS volume at 24 weeks[5][11]
Mean Reduction in PS Volume Not reported as absolute volume in primary endpoint4.4 L/week reduction from 12.9 L/week baseline at 24 weeks[5][12]
Days Off Parenteral Support 43% of patients gained ≥1 day off/week at 24 weeks[6]54% of patients gained ≥1 day off/week at 24 weeks[5][12]
Enteral Autonomy 6.4% achieved enteral autonomy by week 24[6]3 patients weaned completely off PS in a 24-week study[10]
Key Clinical Trial STARS (Phase 3)[6]STEPS (Phase 3)[5]

Safety and Tolerability Profile

Both Apraglutide TFA and Teduglutide are generally well-tolerated, with adverse events that are largely consistent with their mechanism of action.

Common adverse events for both drugs include:

  • Abdominal pain and distention

  • Nausea and vomiting

  • Injection site reactions

  • Gastrointestinal stoma complications

Fluid overload is a potential risk with both medications due to increased intestinal absorption, necessitating careful monitoring and adjustment of parenteral support.[9] There is also a theoretical risk of promoting the growth of intestinal polyps, and therefore, colonoscopy is recommended before and during treatment.

In the STARS trial for Apraglutide, the discontinuation rate due to adverse events was low and similar to placebo (3.6% vs 1.9%).[6] Similarly, in the STEPS trial for Teduglutide, the number of patients discontinuing due to adverse events was low and comparable between the treatment and placebo groups.[5]

Experimental Protocols

Metabolic Balance Study for Assessing Intestinal Absorption

The metabolic balance study is the gold standard for quantifying intestinal absorption of energy, macronutrients, and electrolytes in patients with short bowel syndrome.[8]

Objective: To precisely measure the net absorption of nutrients and fluids over a defined period.

Methodology:

  • Hospitalization and Diet Stabilization: The patient is admitted to a clinical research unit. For a 72-hour metabolic balance study, the patient is placed on a standardized, constant diet for a lead-in period of 24-48 hours to ensure a steady state.

  • Collection Period (72 hours):

    • Dietary Intake: Duplicates of all food and beverages consumed by the patient are collected.

    • Output Collection: All fecal/stomal output and urine are collected separately and meticulously.

  • Sample Processing and Analysis:

    • The collected dietary duplicates and fecal/stomal output are homogenized and lyophilized (freeze-dried) to determine their dry weight.

    • The energy content of the dried samples is determined by bomb calorimetry.

    • The content of macronutrients (nitrogen for protein, fat, and carbohydrates) and key electrolytes (sodium, potassium) is analyzed using standard laboratory methods.

  • Calculation of Net Absorption:

    • Net Absorption (g or kcal/day) = Total Intake - Total Fecal/Stomal Output

Metabolic_Balance_Study cluster_0 Pre-Study Phase cluster_1 72-Hour Collection Phase cluster_2 Analysis Phase cluster_3 Results Admission Patient Admission to Clinical Unit Diet Standardized, Constant Diet Admission->Diet Intake Collection of Duplicate Food & Drink Samples Diet->Intake Output Collection of All Fecal/Stomal & Urine Output Diet->Output Processing Homogenization & Lyophilization of Samples Intake->Processing Output->Processing Analysis Bomb Calorimetry (Energy) Chemical Analysis (Nutrients, Electrolytes) Processing->Analysis Calculation Calculate Net Absorption: Intake - Output Analysis->Calculation

Figure 2: Workflow of a 72-hour metabolic balance study.

Protocol for Parenteral Support Reduction in Clinical Trials

Objective: To systematically and safely wean patients from parenteral support based on objective measures of improved fluid absorption.

Methodology:

  • Baseline Assessment: The patient's baseline weekly parenteral support volume and frequency are documented.

  • Monitoring of Hydration Status:

    • Patients are instructed to monitor and record their daily oral fluid intake, urine output, and body weight.[9]

    • 48-hour urine collections are performed at regular intervals (e.g., every 4 weeks).[2][3]

  • Weaning Algorithm:

    • A predefined algorithm is used to guide reductions in parenteral support.

    • For example, a 10-20% reduction in parenteral volume may be permitted if the 48-hour urine volume exceeds the baseline value by a certain percentage (e.g., ≥10%).[2][3]

    • More significant reductions may be allowed if urine output is substantially high (e.g., >2.0 L/day).[2]

  • Safety Monitoring:

    • Following any adjustment in parenteral support, patients are closely monitored for signs of dehydration, such as decreased urine output, weight loss, and electrolyte abnormalities.[9]

    • Repeat 48-hour urine collections and clinical assessments are performed to ensure the patient remains adequately hydrated.[2]

  • Efficacy Endpoint Assessment: The primary efficacy endpoint is typically the percentage of patients achieving a predefined reduction in weekly parenteral support volume (e.g., ≥20%) from baseline at a specific time point (e.g., week 20 and 24).[3]

Conclusion and Future Directions

Both Apraglutide TFA and Teduglutide have demonstrated significant efficacy in reducing the burden of parenteral support for patients with short bowel syndrome. Teduglutide, as the established therapy, has a well-documented track record of improving patient outcomes. Apraglutide TFA, with its long-acting profile and once-weekly dosing regimen, represents a significant advancement in convenience and has shown promising results in its pivotal clinical trial.

The preclinical data suggesting a potentially superior intestinotrophic effect of Apraglutide is intriguing, although this needs to be confirmed in human studies. A head-to-head clinical trial directly comparing the efficacy, safety, and impact on quality of life of these two agents would be of great value to the clinical and research community. As our understanding of the nuances of GLP-2 analog therapy evolves, the focus will likely shift towards personalizing treatment based on patient-specific factors such as remnant bowel anatomy and the presence of a colon in continuity.

References

  • Wikipedia. Teduglutide. [Link]

  • Patsnap Synapse. What is the mechanism of Teduglutide Recombinant?. [Link]

  • FirstWord Pharma. GATTEX (teduglutide) Shown to Reduce Parenteral Support Volume in Patients with Adult Short Bowel Syndrome. [Link]

  • Jeppesen, P. B., et al. (2011). Randomised placebo-controlled trial of teduglutide in reducing parenteral nutrition and/or intravenous fluid requirements in patients with short bowel syndrome. Gut, 60(7), 902–914. [Link]

  • MDEdge. Teduglutide Trims Parenteral Support in Short Bowel Syndrome. [Link]

  • U.S. Food and Drug Administration. GATTEX (teduglutide [rDNA origin]). [Link]

  • ClinicalTrials.gov. Short Bowel Syndrome and Teduglutide Versus Placebo. [Link]

  • Jeppesen, P. B., et al. (2012). Teduglutide reduces need for parenteral support among patients with short bowel syndrome with intestinal failure. Gastroenterology, 143(6), 1473–1481.e3. [Link]

  • Patsnap Synapse. What are the side effects of Teduglutide Recombinant?. [Link]

  • Short Bowel Syndrome Foundation. GATTEX®(Teduglutide). [Link]

  • Drugs.com. Teduglutide Side Effects: Common, Severe, Long Term. [Link]

  • Taylor & Francis Online. Comprehensive analysis of adverse drug reactions associated with teduglutide: post-marketing insights and safety implications. [Link]

  • Gut. FP44 The impact and risk of teduglutide on reducing parenteral support in adult short bowel patients: UK tertiary centre data. [Link]

  • National Center for Biotechnology Information. The real-world analysis of adverse events with teduglutide: a pharmacovigilance study based on the FAERS database. [Link]

  • Takeda. Possible Side Effects of GATTEX® (teduglutide). [Link]

  • Gut. Randomised placebo-controlled trial of teduglutide in reducing parenteral nutrition and/or intravenous fluid requirements in patients with short bowel syndrome. [Link]

  • Medicom Medical Publishers. STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure. [Link]

  • PubMed. Apraglutide, a novel glucagon-like peptide-2 analog, improves fluid absorption in patients with short bowel syndrome intestinal failure: Findings from a placebo-controlled, randomized phase 2 trial. [Link]

  • HCPLive. Apraglutide Reduces Parenteral Support Dependency in Patients with SBS-IF, CIC. [Link]

  • Gastroenterology & Endoscopy News. Long-Acting Apraglutide Reduces Need for Parenteral Support. [Link]

  • National Center for Biotechnology Information. Teduglutide in short bowel syndrome patients: A way back to normal life?. [Link]

  • Dove Press. Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block. [Link]

  • D-Scholarship@Pitt. Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block. [Link]

  • National Center for Biotechnology Information. Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial. [Link]

  • National Institute for Health and Care Research. Apraglutide for treating short bowel syndrome. [Link]

  • NHS Health Research Authority. Apraglutide Open-Label Phase 3 Extension Trial. [Link]

  • PubMed. Efficacy and safety of apraglutide in short bowel syndrome with intestinal failure and colon-in-continuity: A multicenter, open-label, metabolic balance study. [Link]

  • Mayo Clinic. A Study to Evaluate the Effectiveness and Safety of Apraglutide in Adults with Short Bowel Syndrome and Intestinal Failure. [Link]

  • Seeking Alpha. Ironwood Phase 3 results. [Link]

  • Ironwood Pharmaceuticals. Once-Weekly Apraglutide Showed Consistent Treatment Effect Across Baseline Demographics and Disease Characteristics in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF), According to New STARS Phase III Data from Ironwood at ACG 2024. [Link]

  • ClinicalTrials.gov. Metabolic Balance Study of Apraglutide in Patients With Short Bowel Syndrome, Intestinal Failure (SBS-IF) and Colon-in-Continuity (CIC). [Link]

  • Ironwood Pharmaceuticals. Ironwood Late-Breaker Oral Presentation at Digestive Disease Week® Reinforces Potential of Once-Weekly Apraglutide for Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF). [Link]

  • pharmaphorum. Ironwood felled by mixed data in short bowel syndrome trial. [Link]

  • Patsnap Synapse. What is Apraglutide used for?. [Link]

  • National Center for Biotechnology Information. Apraglutide, a novel glucagon‐like peptide‐2 analog, improves fluid absorption in patients with short bowel syndrome intestinal failure. [Link]

  • ResearchGate. Summary of Pharmacodynamic Parameters Differences Between Treatment Arms (95% CI). [Link]

  • Lirias. Efficacy and safety of apraglutide in short bowel syndrome with intestinal failure and colon-in-continuity. [Link]

  • PubMed. Comparing the Intestinotrophic Effects of 2 Glucagon-Like Peptide-2 Analogues in the Treatment of Short-Bowel Syndrome in Neonatal Piglets. [Link]

  • ResearchGate. Efficacy and safety of apraglutide in short bowel syndrome with intestinal failure and colon–in–continuity: A multicenter, open-label, metabolic balance study | Request PDF. [Link]

  • ResearchGate. Pharmacological Characterization of Apraglutide a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist for the Treatment of Short Bowel Syndrome | Request PDF. [Link]

Sources

Head-to-head studies of Apraglutide versus other GLP-2 analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Apraglutide (VectivBio/Ironwood) vs. Teduglutide (Takeda) vs. Glepaglutide (Zealand) Audience: Researchers, Drug Developers, and Clinical Scientists

Executive Summary: The Evolution of GLP-2 Therapy

Short Bowel Syndrome with Intestinal Failure (SBS-IF) requires therapies that maximize intestinal adaptation while minimizing treatment burden. While Teduglutide established the clinical proof-of-concept for GLP-2 receptor agonism, second-generation analogs like Apraglutide and Glepaglutide utilize distinct molecular engineering strategies to extend half-life and improve potency.

This guide provides a technical analysis of head-to-head preclinical data and indirect clinical comparisons, focusing on the mechanistic differentiators that drive Apraglutide's performance.

Molecular Architecture & Half-Life Extension Mechanisms

The primary differentiator between these analogs is not the receptor target (all are GLP-2R agonists) but the half-life extension technology employed to overcome the rapid degradation of native GLP-2 (t1/2 ~7 mins).

CompoundBackboneKey ModificationMechanism of ActionHalf-Life (Human)
Native GLP-2 33 AANoneEndogenous signaling~7 min
Teduglutide 33 AAAla2

Gly substitution
DPP-4 Resistance only.[1] Prevents enzymatic cleavage.~2–3 hours
Apraglutide 33 AA4 AA substitutions (Pos 2, 11, 16, 24)DPP-4 Resistance + Protein Binding. Enhances hydrophobicity to promote non-covalent albumin binding.~30–72 hours
Glepaglutide 39 AA9 substitutions + C-terminal Hexa-lysine tailDepot Formation. C-terminal tail induces self-association/slow release from SC injection site.~88 hours (Effective)
Comparative Signaling & PK Logic

The following diagram illustrates how structural modifications translate into pharmacokinetic advantages.

GLP2_Mechanism Native Native GLP-2 DPP4 DPP-4 Enzyme Native->DPP4 Rapid Degradation (t1/2 ~7m) Ted Teduglutide (Ala2Gly) Ted->DPP4 Resistant Receptor GLP-2 Receptor (Intestinal L-Cells) Ted->Receptor Short Exposure (Daily Dosing) Apra Apraglutide (4 AA Subs) Apra->DPP4 Resistant Albumin Serum Albumin Apra->Albumin High Binding (Reduced Clearance) Glep Glepaglutide (C-term Tail) Depot SC Injection Depot Glep->Depot Self-Association Albumin->Receptor Sustained Exposure (Weekly Dosing) Depot->Receptor Slow Release (Weekly/Bi-weekly) Effect Intestinal Adaptation (Villus Growth, Fluid Absorption) Receptor->Effect cAMP / PKA / PI3K Pathways

Figure 1: Structural modifications dictate the pharmacokinetic fate of GLP-2 analogs. Apraglutide utilizes albumin binding for systemic circulation, whereas Glepaglutide relies on injection site depot formation.

Preclinical Head-to-Head Studies

Direct head-to-head data is rare in clinical trials but exists in foundational preclinical work presented by Therachon (now VectivBio/Ironwood). These studies are critical for understanding intrinsic potency differences unmasked by dosing regimens.

Study A: Neonatal Piglet SBS Model (The "Gold Standard" Preclinical Model)

Objective: Compare intestinal adaptation efficacy between Apraglutide and Teduglutide in a surgically induced Short Bowel Syndrome model. Protocol: 75% distal small intestinal resection.

Experimental Workflow

Piglet_Study cluster_groups Treatment Arms (7 Days) Resection Surgical Resection (75% Distal Small Intestine) Randomization Randomization (Day 0) Resection->Randomization G1 Control (Saline) Randomization->G1 G2 Teduglutide (0.05 mg/kg Daily) Randomization->G2 G3 Teduglutide BID (0.05 mg/kg Twice Daily) Randomization->G3 G4 Apraglutide (5 mg/kg Twice Weekly) Randomization->G4 Analysis Analysis (Day 7) Histomorphometry & PK G1->Analysis G2->Analysis G3->Analysis G4->Analysis

Figure 2: Workflow for the head-to-head piglet study comparing varying dosing frequencies.

Key Results (Piglet Model)

The study tested if increasing Teduglutide frequency (BID) could match Apraglutide's efficacy.

EndpointControlTeduglutide (Daily)Teduglutide (BID)Apraglutide (2x/Week)Statistical Significance
Small Bowel Length (cm) 141153165166 Apra > Control (p=0.004)
Small Bowel Weight (g) 26283133 Apra > Control (p=0.007)
Villus Height (mm) 0.590.580.740.90 Apra > Ted (Daily & BID) (p<0.001)

Scientific Insight: Apraglutide dosed twice weekly produced superior mucosal hypertrophy (villus height) compared to Teduglutide dosed twice daily . This suggests that constant systemic exposure (driven by Apraglutide's high protein binding and low clearance) is more intestinotrophic than the "peak-and-trough" profile of short-acting analogs, even when dosed frequently.[2]

Study B: Rat Pharmacokinetics & Potency

Comparator: Apraglutide vs. Teduglutide vs. Glepaglutide.[2][3]

  • Clearance (mL/kg/min): Apraglutide (0.27) <<< Glepaglutide (2.4) < Teduglutide (9.9).

  • Half-Life (Rat IV): Apraglutide (159 min) >>> Teduglutide (19 min) ≈ Glepaglutide (18 min).

  • Potency: In comparative pharmacology assays, Apraglutide retained potency/selectivity comparable to native GLP-2, whereas Glepaglutide was reported as less potent/selective in this specific assay setup (likely due to the C-terminal tail interference in this specific receptor binding model).

Clinical Landscape: Indirect Comparison

While no head-to-head Phase 3 trials exist, we can compare efficacy benchmarks across separate pivotal trials. Note: Cross-trial comparisons are limited by differences in baseline characteristics.

Efficacy Benchmark: Reduction in Parenteral Support (PS)
FeatureTeduglutide (Gattex) Apraglutide (VectivBio) Glepaglutide (Zealand)
Trial Name STEPS (Pivotal)STARS (Phase 3)EASE (Phase 3)
Dosing Regimen 0.05 mg/kg Daily 5 mg Weekly 10 mg Twice Weekly
Primary Endpoint % Responders (20-100% PS reduction)Relative change in PS volumeAbsolute change in PS volume
PS Volume Reduction ~4.4 L (Absolute)-25.5% (Relative) vs -12.5% Placebo~5.13 L (Absolute)
Renal Impairment Dose reduction requiredNo dose adjustment No dose adjustment
Injection Site StandardStandardHigh rate of injection site reactions (due to depot)
Interpretation
  • Efficacy: All three agents demonstrate significant reduction in PS volume. Apraglutide achieves this with the lowest injection burden (Once Weekly).[4]

  • Safety/Tolerability: Apraglutide's PK profile allows it to be used in patients with renal impairment without dose adjustment, a significant advantage over Teduglutide. Glepaglutide's depot mechanism has historically been associated with higher rates of injection site nodules/reactions compared to the soluble formulations of Teduglutide and Apraglutide.

Experimental Protocols for Researchers

For scientists attempting to replicate the trophic effects assessment seen in the head-to-head piglet studies, the following protocol standards are recommended.

A. Histomorphometry (Villus Height/Crypt Depth)
  • Sampling: Collect jejunal samples 10-20 cm distal to the ligament of Treitz.

  • Fixation: 10% neutral buffered formalin for 24h, then paraffin embed.

  • Staining: H&E (Hematoxylin and Eosin).

  • Measurement: Use blinded digital microscopy. Measure at least 10 well-oriented villi/crypts per slide.

    • Criterion: Villi must be full length with visible tip and crypt base.

  • Self-Validation: Include a "sham" operated control to normalize for surgical stress vs. resection adaptation.

B. Citrulline Biomarker Analysis

Plasma Citrulline is a non-invasive biomarker for functional enterocyte mass.

  • Timing: Draw blood at trough levels (just before next dose) to assess sustained efficacy.

  • Assay: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Expectation: Apraglutide treatment typically yields a >50% increase in plasma citrulline from baseline within 4 weeks, correlating with the villus height data above.

References

  • Pharmacological Characterization of Apraglutide. Journal of Pharmacology and Experimental Therapeutics. Demonstrates Apraglutide's superior half-life (159 min) and clearance (0.27 ml/kg/min) in rats compared to Teduglutide and Glepaglutide.[2]

  • Comparing the Intestinotrophic Effects of 2 GLP-2 Analogues in Neonatal Piglets. Journal of Parenteral and Enteral Nutrition (2020). The core head-to-head study showing Apraglutide (2x/week) superiority over Teduglutide (Daily/BID).

  • Ironwood Pharmaceuticals Phase 3 STARS Trial Results. Official press release detailing the -25.5% PS reduction and clinical efficacy of Apraglutide.

  • Pharmacokinetics of Glepaglutide. Clinical Pharmacokinetics (2022). Details the C-terminal tail depot mechanism and 88-hour effective half-life.

  • Teduglutide (Gattex) Prescribing Information. FDA label confirming mechanism (DPP-4 resistance) and renal dosing adjustments.

Sources

Does Apraglutide TFA show superior efficacy in specific SBS patient populations?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Apraglutide TFA in Specific Short Bowel Syndrome Patient Populations

For researchers and drug development professionals navigating the landscape of therapies for Short Bowel Syndrome with Intestinal Failure (SBS-IF), the emergence of novel long-acting glucagon-like peptide-2 (GLP-2) analogs marks a significant advancement. This guide provides a detailed analysis of apraglutide, a next-generation, once-weekly GLP-2 analog, with a specific focus on its differential efficacy across distinct SBS patient subpopulations. We will dissect the findings from pivotal clinical trials, compare its performance based on patient anatomy, and provide the experimental context necessary for a comprehensive understanding.

The Challenge of Short Bowel Syndrome and the Role of GLP-2 Analogs

Short Bowel Syndrome (SBS) is a severe malabsorptive condition, often resulting from extensive surgical resection of the small intestine due to conditions like Crohn's disease, mesenteric ischemia, or congenital defects.[1][2] When the remaining intestine is unable to absorb sufficient fluids and nutrients, patients develop intestinal failure (IF) and become dependent on parenteral support (PS), the intravenous administration of nutrition and fluids.[1][3] This life-sustaining therapy is burdensome and carries significant risks, including catheter-related bloodstream infections and liver disease.[1]

The therapeutic goal in SBS-IF is to enhance the adaptive capacity of the remnant intestine to increase nutrient and fluid absorption, thereby reducing or eliminating the need for PS.[4] This is where GLP-2 analogs play a crucial role. GLP-2 is a naturally occurring hormone that promotes intestinal growth and enhances absorption.[1][5] Synthetic GLP-2 analogs are designed to mimic these effects. Teduglutide, the first-generation approved GLP-2 analog, validated this therapeutic approach but is limited by a short half-life that necessitates daily injections.[6][7]

Apraglutide is a novel, long-acting GLP-2 analog engineered for once-weekly subcutaneous administration.[5][8] Its pharmacological profile shows a significantly prolonged half-life and low clearance compared to earlier GLP-2 analogs, which may translate to greater and more sustained intestinotrophic effects.[6][9]

Mechanism of Action: The Apraglutide Signaling Pathway

Apraglutide exerts its therapeutic effects by binding to and activating the GLP-2 receptor, a G-protein-coupled receptor located on enteroendocrine cells, enteric neurons, and myofibroblasts in the gut.[1] This activation initiates a cascade of downstream effects aimed at enhancing the intestine's absorptive function.

Key mechanistic actions include:

  • Intestinal Trophism: Stimulation of crypt cell proliferation and inhibition of apoptosis, leading to an increase in villus height and overall mucosal surface area.[1]

  • Enhanced Absorption: Upregulation of intestinal transporters responsible for nutrient and fluid uptake.[10]

  • Improved Gut Barrier Function: Strengthening of tight junctions between enterocytes.[1]

  • Slowing of Gastric Emptying: Potentially allowing more time for digestion and absorption.[5]

Apraglutide_Pathway cluster_lumen Intestinal Lumen cluster_mucosa Intestinal Mucosa cluster_outcome Clinical Outcome Nutrients & Fluids Nutrients & Fluids Apraglutide Apraglutide (Once-Weekly SC) GLP2R GLP-2 Receptor Apraglutide->GLP2R Binds & Activates Villus Increased Villus Height GLP2R->Villus Crypt Increased Crypt Depth GLP2R->Crypt Absorption Enhanced Fluid & Nutrient Absorption GLP2R->Absorption Barrier Improved Gut Barrier Function GLP2R->Barrier PS_Reduction Reduced Parenteral Support Dependence Villus->PS_Reduction Absorption->Nutrients & Fluids Increased Uptake Absorption->PS_Reduction

Caption: Apraglutide signaling pathway in SBS.

Comparative Clinical Efficacy: Insights from the STARS Phase 3 Trial

The pivotal STARS trial was the largest Phase 3 study conducted in SBS-IF to date and, crucially, the only one to pre-specify patient stratification based on remnant bowel anatomy: patients with a stoma versus those with a colon-in-continuity (CIC).[11] This design allows for a robust analysis of apraglutide's efficacy in these distinct populations.

Experimental Protocol: The STARS Phase 3 Trial
  • Design: A global, multicenter, double-blind, randomized, placebo-controlled trial.[12][13]

  • Population: 164 adult patients with SBS-IF dependent on parenteral support.[12][14]

  • Stratification: Patients were stratified by intestinal anatomy (stoma vs. colon-in-continuity).[13][14]

  • Intervention: Patients were randomized 2:1 to receive either once-weekly subcutaneous apraglutide or a placebo.[12][13]

  • Primary Endpoint: Relative change from baseline in actual weekly PS volume at week 24.[11][14]

  • Key Secondary Endpoints: Included the proportion of patients gaining at least one additional day off PS per week and enteral autonomy at week 48.[14][15]

STARS_Workflow cluster_screening Phase 1: Screening & Stratification cluster_treatment Phase 2: Randomization & Treatment cluster_analysis Phase 3: Endpoint Analysis Screening Patient Screening (N=164 SBS-IF Adults) Stratify Stratification by Anatomy Screening->Stratify Stoma Stoma Population Stratify->Stoma CIC Colon-in-Continuity (CIC) Population Stratify->CIC Randomize 2:1 Randomization Stoma->Randomize CIC->Randomize Apraglutide Once-Weekly Apraglutide Randomize->Apraglutide Placebo Once-Weekly Placebo Randomize->Placebo Week24 Primary Endpoint Assessment (Week 24) Apraglutide->Week24 Placebo->Week24 Week48 Secondary Endpoint Assessment (Week 48) Week24->Week48

Caption: Workflow of the STARS Phase 3 Clinical Trial.

Efficacy Results: A Tale of Two Subpopulations

The STARS trial met its primary endpoint, demonstrating a statistically significant reduction in weekly PS volume for the overall apraglutide-treated population compared to placebo.[3][15] However, the pre-specified subgroup analysis revealed a clear distinction in the magnitude and statistical significance of this effect.

Superior Efficacy in Patients with a Stoma: In the stoma subgroup, apraglutide demonstrated a pronounced and statistically significant reduction in PS volume. The treatment effect was more than three times that of the placebo.[12][14] This finding strongly suggests that patients with a stoma are a subpopulation likely to derive a superior benefit from apraglutide therapy.

Numerical Benefit in Colon-in-Continuity (CIC) Patients: For the CIC subgroup in the STARS trial, apraglutide showed a numerical benefit in reducing PS volume, but this difference did not reach statistical significance compared to placebo.[14][15] Similarly, key secondary endpoints specific to the CIC group were not met.[13][15] Researchers noted a high placebo response rate in this arm, which may have contributed to the lack of statistical separation.[15]

Efficacy Endpoint (at Week 24)Overall PopulationStoma SubgroupColon-in-Continuity (CIC) Subgroup
Relative Reduction in Weekly PS Volume -25.5% (Apraglutide) vs. -12.5% (Placebo)p=0.001[3][14]-25.6% (Apraglutide) vs. -7.8% (Placebo)p<0.001[12][14]-25.2% (Apraglutide) vs. -17.6% (Placebo)p=0.179[12][14]
Patients Gaining ≥1 Day Off PS/Week 43% (Apraglutide) vs. 27.5% (Placebo)p=0.040[13][14]Data Not Separately ReportedNot Met as a Key Secondary Endpoint[13]
Total Enteral Autonomy 6.4% (Apraglutide) vs. 0% (Placebo)p=0.006[12][14]Data Not Separately ReportedNot Met as a Key Secondary Endpoint[13]

Table 1: Key Efficacy Outcomes from the STARS Phase 3 Trial.

Investigating the Colon-in-Continuity Population: The STARS Nutrition Phase 2 Study

Given the mixed results for the CIC population in the Phase 3 trial, it is crucial to consider evidence from studies specifically designed to evaluate this group. A Phase 2 multicenter, open-label metabolic balance study focused exclusively on patients with SBS-IF and colon-in-continuity.[2][16]

Experimental Protocol: Phase 2 Metabolic Balance Study
  • Design: A 52-week, open-label, metabolic balance study.[2][16]

  • Population: 9 adult patients with stable SBS-IF and colon-in-continuity.[4][16]

  • Intervention: All patients received once-weekly subcutaneous injections of apraglutide.[16]

  • Endpoints: The primary endpoint was safety. Secondary endpoints included changes in PS needs, intestinal absorption (measured by metabolic balance), and intestinal morphology (measured by MRI).[2][16]

Efficacy Results in a Dedicated CIC Cohort

In this dedicated study, apraglutide demonstrated significant, clinically meaningful benefits for CIC patients. The results stand in contrast to the Phase 3 findings and suggest that with optimized management in a clinical study setting, this population can respond robustly to treatment.

Efficacy Endpoint (in CIC Patients)Result at 52 Weeks
Reduction in Weekly PS Volume -52% (-4702 mL/week)p<0.001[4][16]
Patients Gaining ≥1 Day Off PS 78% (7 of 9 patients)[16]
Change in Wet Weight Absorption +316 g/day p=0.039[16]
Change in Energy Absorption +1134 kJ/day p=0.041[16]
Change in Small Bowel Length +11 cm (from 29.7 to 40.7 cm)p=0.012[2][16]

Table 2: Significant Efficacy Outcomes from the Phase 2 Study in SBS-IF-CIC Patients.

These findings indicate that apraglutide can drive significant improvements in intestinal absorption and function, leading to substantial reductions in PS dependency for patients with colon-in-continuity.[4] The discrepancy with the Phase 3 results highlights the complexities of trial design and placebo effects in this patient population.

Safety, Tolerability, and Comparative Advantages

Across all clinical trials, apraglutide has demonstrated a favorable safety and tolerability profile.[10][14] The incidence of adverse events was low and similar between the apraglutide and placebo arms, with a low discontinuation rate.[14] Frequently reported adverse events included nausea and injection site reactions, consistent with the GLP-2 analog class.[11]

Comparison with Teduglutide: While direct head-to-head trials are lacking, apraglutide offers a clear advantage in its once-weekly dosing regimen compared to the once-daily injections required for teduglutide.[6][7] This reduced treatment burden is a significant potential benefit for patient quality of life. Furthermore, the robust, statistically significant efficacy demonstrated in the stoma patient population within the STARS trial provides a clear evidence base for this specific subgroup.[13] While teduglutide's efficacy in CIC patients has been questioned based on initial clinical studies, apraglutide has shown promising and significant results in a dedicated Phase 2 trial for this very population.[4]

Conclusion and Future Directions

The evidence indicates that apraglutide TFA shows a differentiated and superior efficacy profile in specific SBS patient populations.

  • For SBS-IF patients with a stoma , apraglutide demonstrates a robust and statistically superior efficacy in reducing parenteral support dependence compared to placebo. This makes it a highly promising therapeutic option for this subgroup.

  • For SBS-IF patients with colon-in-continuity , the data is more nuanced. While the pivotal Phase 3 trial did not meet its secondary endpoints for this group, a dedicated Phase 2 study showed clinically and statistically significant improvements in absorption and dramatic reductions in PS needs. This suggests that apraglutide is effective in CIC patients, though demonstrating this against a placebo in large trials may be challenging.

The primary advantage of apraglutide lies in its once-weekly administration and its demonstrated efficacy in anatomically defined patient populations.[11][14] For researchers and clinicians, these findings underscore the importance of patient stratification in the management of SBS-IF and position apraglutide as a significant and potentially best-in-class therapeutic advancement.

References

  • Once-Weekly Apraglutide Showed Consistent Treatment Effect Across Baseline Demographics and Disease Characteristics in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF), According to New STARS Phase III Data from Ironwood at ACG 2024. (2024). Vertex AI Search.
  • Apraglutide Deemed Safe and Effective for Short Bowel Syndrome With Intestinal Failure. (2024). PhysiciansWeekly.com.
  • What is Apraglutide used for? (2024). Patsnap Synapse.
  • Apraglutide for Short Bowel Syndrome (STARS Trial). (n.d.). withpower.com.
  • Ironwood Phase 3 results. (2024). [Source Not Available].
  • Efficacy and safety of apraglutide in short bowel syndrome with intestinal failure and colon-in-continuity: A multicenter, open-label, metabolic balance study. (2024). PubMed.
  • Ironwood felled by mixed data in short bowel syndrome trial. (2024). pharmaphorum.
  • Apraglutide, a novel glucagon‐like peptide‐2 analog, improves fluid absorption in patients with short bowel syndrome intestinal failure. (2021). PMC.
  • Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome. (2020). PubMed.
  • Data From Early Short Bowel Syndrome Trials Presented. (2019). Patient Worthy.
  • Apraglutide for treating short bowel syndrome. (2024). Health Technology Briefing.
  • STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure. (2024). [Source Not Available].
  • Efficacy and safety of apraglutide in short bowel syndrome with intestinal failure and colon-in-continuity. (n.d.). Lirias.
  • Apraglutide reduces parenteral support needs in patients with short bowel syndrome. (2023). [Source Not Available].
  • Ironwood's apraglutide wins in short bowel but CIC questioned. (2024). BioWorld.
  • Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial. (n.d.). PMC.
  • Efficacy and Safety of apraglutide in SBS-IF. (n.d.). Health Research Authority.

Sources

Comparative Pharmacokinetics of GLP-2 Analogs: From Molecular Engineering to Clinical Dosing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape for Short Bowel Syndrome (SBS) has evolved from daily replacement therapies to long-acting analogs designed to reduce patient burden.[1] This guide provides a technical comparative analysis of the half-life (


) and pharmacokinetic (PK) profiles of the three primary GLP-2 receptor agonists: Teduglutide , Glepaglutide , and Apraglutide .

While Teduglutide relies on a single amino acid substitution for DPP-IV resistance, next-generation analogs (Glepaglutide and Apraglutide) utilize advanced molecular engineering—specifically subcutaneous depot formation and enhanced plasma protein binding—to extend half-life from hours to days, enabling once-weekly dosing.

The Stability Challenge: Native GLP-2

Endogenous Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide secreted by L-cells in the distal intestine. Its therapeutic utility in its native form is negligible due to its extreme instability.

  • Biological Half-Life: ~7 minutes in humans.

  • Clearance Mechanism: Rapid N-terminal cleavage by Dipeptidyl Peptidase-IV (DPP-IV) at the Alanine-2 position, followed by renal elimination.

Diagram: GLP-2 Degradation vs. Receptor Activation

The following diagram illustrates the competition between receptor activation and metabolic clearance.

GLP2_Pathway NativeGLP2 Native GLP-2 (33 AA) DPPIV DPP-IV Enzyme (Proteolysis) NativeGLP2->DPPIV Rapid Binding GLP2R GLP-2 Receptor (Intestinal Growth) NativeGLP2->GLP2R Activation Renal Renal Clearance NativeGLP2->Renal Filtration Inactive Inactive Metabolite (GLP-2 3-33) DPPIV->Inactive Cleavage at Ala2 (t1/2 ~7 min) Inactive->Renal Elimination

Figure 1: The metabolic fate of native GLP-2, highlighting the rapid inactivation by DPP-IV which necessitates structural modification for therapeutic use.

Comparative Analysis: The Analogs

The following table summarizes the structural modifications and resulting pharmacokinetic parameters of the leading analogs.

FeatureTeduglutide (Standard of Care)Glepaglutide (Investigational)Apraglutide (Investigational)
Molecule Type Recombinant Peptide (33 AA)Synthetic Peptide Analogue (39 AA)Synthetic Peptide (33 AA)
Key Modification Ala2 → Gly2 substitution.C-terminal tail extension.Gly2 sub; Met10 → Ahx ; Asn11 → D-Phe .[2][3][4]
Mechanism of

Extension
DPP-IV Resistance only.Depot Formulation: Precipitates at injection site, slow release.Intrinsic Stability: High protein binding & reduced renal clearance.
Half-Life (

)
~2 hours (SC)~50 - 88 hours (Effective

)
~72 hours
Dosing Frequency Once DailyOnce/Twice WeeklyOnce Weekly
Clearance Renal (matches GFR)Metabolism + RenalLow Systemic Clearance
Teduglutide: The First Generation

Teduglutide (Gattex/Revestive) addresses the primary failure point of native GLP-2: DPP-IV sensitivity. By substituting Alanine at position 2 with Glycine (Gly2), the peptide becomes resistant to enzymatic cleavage.[4][5][6]

  • Limitation: While it survives DPP-IV, it is small enough (<4 kDa) to be rapidly filtered by the kidneys. Consequently, its half-life is extended only to ~2 hours, necessitating daily injections.

Glepaglutide: The Depot Approach

Glepaglutide (ZP1848) utilizes a different strategy. It is designed to be soluble at low pH but precipitates at physiological pH (subcutaneous tissue).

  • Mechanism: Upon injection, it forms a "depot" or gel-like precipitate. The rate-limiting step is not the peptide's degradation, but its slow re-solubilization and absorption into the bloodstream.

  • PK Profile: This results in a "flip-flop" pharmacokinetic profile where absorption (

    
    ) is slower than elimination (
    
    
    
    ), creating an effective half-life of days.
Apraglutide: Molecular Optimization

Apraglutide (FE 203799) represents a "second-generation" intrinsic design. It combines DPP-IV resistance (Gly2) with specific substitutions (Ahx10, D-Phe11) that promote plasma protein binding (likely albumin).

  • Mechanism: By binding to plasma proteins, the effective molecular weight increases, preventing rapid renal filtration (glomerular sieving). This keeps the drug in circulation longer without relying on injection site precipitation.

Experimental Validation Protocols

To objectively verify these half-life claims, researchers utilize comparative Pharmacokinetic (PK) studies in animal models (typically Sprague-Dawley rats or Cynomolgus monkeys) before human trials.

Protocol: Comparative PK Study in Rats

Objective: Determine terminal half-life (


) and Area Under the Curve (AUC).
  • Subject Selection: Male Sprague-Dawley rats (n=6 per group), cannulated for serial blood sampling.

  • Dosing:

    • Group A: Native GLP-2 (25 µg/kg, IV bolus) - Control.

    • Group B: Teduglutide (25 µg/kg, SC).

    • Group C: Apraglutide (25 µg/kg, SC).

  • Sampling: Collect plasma at T=0, 5, 15, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h.

  • Bioanalysis:

    • Sample Prep: Solid Phase Extraction (SPE) to remove plasma proteins.

    • Assay: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is preferred over ELISA for specificity between analogs.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (WinNonlin or similar software).

Diagram: Pharmacokinetic Study Workflow

This workflow ensures data integrity and reproducibility.

PK_Workflow Dosing SC/IV Administration (t=0) Sampling Serial Blood Sampling (0-72h) Dosing->Sampling Time Course Processing Plasma Separation & SPE Extraction Sampling->Processing Stabilization (DPP-IV inhibitor) Analysis LC-MS/MS Quantification Processing->Analysis Analyte Isolation Calculation Non-Compartmental Analysis (Calc t1/2, AUC, CL) Analysis->Calculation Conc. vs Time Data

Figure 2: Standardized workflow for determining pharmacokinetic parameters of peptide analogs.

Clinical Implications

The difference in half-life translates directly to patient quality of life and adherence in Short Bowel Syndrome (SBS).

  • Teduglutide (Daily): Requires daily reconstitution and injection.[7] The short half-life means that if a dose is missed, trough levels drop rapidly, potentially impacting intestinal absorption consistency.

  • Long-Acting Analogs (Weekly):

    • Apraglutide/Glepaglutide: The extended half-life (>50h) allows for steady-state plasma concentrations with once-weekly dosing.[8][9]

    • Clinical Benefit: Reduced injection site reactions (fewer events), improved compliance, and stable "trough" coverage, ensuring continuous stimulation of the GLP-2 receptor for intestinal adaptation.

References

  • Vertex Pharmaceuticals. (2012). Gattex (teduglutide) Prescribing Information. FDA Access Data. Retrieved from [Link]

  • Dimitriadou, V., et al. (2020).[10] Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Agersnap, M., et al. (2022). Pharmacokinetics of Glepaglutide, A Long-Acting Glucagon-Like Peptide-2 Analogue: A Study in Healthy Subjects. Clinical Pharmacokinetics. Retrieved from [Link]

  • Marier, J. F., et al. (2021).[11] Population pharmacokinetics and exposure-response analyses of teduglutide in adult and pediatric patients with short bowel syndrome. Clinical and Translational Science.[11] Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2024). Apraglutide Ligand Entry. Retrieved from [Link]

Sources

Assessing the long-term safety of Apraglutide TFA in clinical trials.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Next Generation of GLP-2 Analogs

The management of Short Bowel Syndrome with Intestinal Failure (SBS-IF) has long relied on daily subcutaneous injections of Teduglutide (Gattex/Revestive), a GLP-2 analog that promotes intestinal adaptation. While effective, the burden of daily administration and potential immunogenicity has driven the development of long-acting alternatives.

Apraglutide (Ironwood Pharmaceuticals/VectivBio) represents the next evolution: a synthetic, long-acting GLP-2 analog designed for once-weekly dosing. Despite meeting its primary endpoint in the pivotal Phase 3 STARS trial, the FDA has requested a confirmatory Phase 3 trial to address pharmacokinetic exposure variances. This guide critically assesses the long-term safety profile of Apraglutide TFA, contrasting it with Teduglutide and the competing long-acting candidate, Glepaglutide (Zealand Pharma).

Mechanistic Foundation & Pharmacokinetics

To understand the safety profile, one must first understand the molecule. Apraglutide is not merely a "sustained release" formulation but a structurally distinct peptide.

  • Chemical Identity: Apraglutide TFA (Trifluoroacetate salt).

  • Structural Modification: It differs from native human GLP-2 by four amino acid substitutions (specifically at positions 11 and 16, among others).

  • Causality of Half-Life: These substitutions confer resistance to Dipeptidyl Peptidase-4 (DPP-IV) cleavage and, crucially, increase plasma protein binding.

    • Native GLP-2 Half-life: ~7 minutes.[1]

    • Teduglutide Half-life:[2] ~2–3 hours (requires daily dosing).

    • Apraglutide Half-life:[3] ~72 hours (enables weekly dosing).[3]

GLP-2 Signaling Pathway Visualization

The following diagram illustrates how Apraglutide activates the GLP-2 receptor (GLP-2R), leading to the intestinotrophic effects observed in trials.

GLP2_Pathway Apraglutide Apraglutide (Ligand) GLP2R GLP-2 Receptor (G-protein Coupled) Apraglutide->GLP2R Binds with high affinity Gs Gs Protein GLP2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates CellProlif Crypt Cell Proliferation (Intestinotrophic Effect) PKA->CellProlif Signaling Cascade Apoptosis Reduced Apoptosis PKA->Apoptosis Inhibits Transport Enhanced Nutrient/Fluid Transport (SGLT-1, GLUT-2) PKA->Transport Upregulates

Figure 1: Mechanism of Action. Apraglutide binds to GLP-2R, triggering cAMP/PKA pathways that drive intestinal adaptation.

Comparative Efficacy & Safety Landscape

The following table synthesizes data from the STARS (Apraglutide), EASE-1 (Glepaglutide), and pivotal Teduglutide trials.

FeatureApraglutide (Ironwood)Teduglutide (Takeda)Glepaglutide (Zealand)
Dosing Frequency Once Weekly DailyTwice Weekly (effective dose)
Phase 3 Status Met Primary Endpoint (STARS).[4] FDA requires confirmatory trial [1].[5][6]Approved (Standard of Care).Mixed Results (EASE-1). Twice-weekly met endpoint; Once-weekly missed. FDA CRL issued [2].[5]
PS Volume Reduction -25.5% (vs -12.5% placebo) [3].[4][7][8]~20-32% (varies by study).-5.13 L/wk (Twice weekly) [2].
Injection Site Reactions Low/Rare (Due to weekly freq) [4].Common (Daily injections).High/Most Frequent AE [2].
Immunogenicity (ADA) Low (No neutralizing effect observed in Ph2) [5].High (~38% at 18 months) [6].[9]Data pending full publication.
Polyp/Neoplasia Risk 3.6% (Comparable to placebo) [4].[4]Warning in label (Colonoscopy req).Monitor (Class effect).

Expert Insight: While Teduglutide is the established benchmark, its high immunogenicity (Anti-Drug Antibodies) is a known variable, though often clinically silent. Apraglutide’s Phase 3 data suggests a cleaner immunogenicity profile, likely due to the structural stability of the molecule and reduced injection frequency. However, the FDA's request for a confirmatory trial for both Apraglutide and Glepaglutide highlights the regulatory scrutiny on long-term exposure levels for these potent growth factors.

Long-Term Safety Assessment Protocols

For researchers designing extension studies or clinical monitoring plans, three safety signals require rigorous protocols: Neoplasia , Fluid Overload , and Immunogenicity .

A. Neoplasia Surveillance (Class Effect)

GLP-2 analogs promote cell growth. The theoretical risk is that they could accelerate the growth of pre-existing polyps.

  • Observation: In the STARS trial, polyp incidence was low (3.6%) and balanced with placebo [4].[4]

  • Protocol: Mandatory colonoscopy/sigmoidoscopy at baseline and annually during extension phases.

B. Fluid Overload & Congestive Heart Failure

Rapid improvement in fluid absorption can lead to hypervolemia.

  • Observation: This is a sign of efficacy but a safety risk if Parenteral Support (PS) is not weaned aggressively.

  • Protocol: Daily weight monitoring and strict weaning algorithms (see Protocol 1 below).

C. Immunogenicity (ADA Monitoring)
  • Observation: Teduglutide induces ADAs in >30% of patients. Apraglutide appears less immunogenic [5].

  • Protocol: Tiered testing strategy (Screening -> Confirmatory -> Titration -> Neutralizing capacity assay).

Experimental Protocols for Safety Monitoring
Protocol 1: Integrated Efficacy/Safety Weaning Algorithm

This protocol validates safety by preventing fluid overload while confirming efficacy.

Objective: Adjust Parenteral Support (PS) based on urine output to prevent Congestive Heart Failure (CHF).

  • Baseline Measurement: Establish baseline 48-hour urine volume output (UVO) while on stable PS.

  • Dosing: Administer Apraglutide 5 mg SC once weekly.

  • Daily Monitoring: Patient records input (oral fluids) and output (urine + stoma).

  • Trigger for Weaning (Safety Check):

    • IF Urine Output increases by >10% over baseline for 3 consecutive days:

    • ACTION: Reduce PS volume by 10-20%.

    • Rationale: Prevents fluid overload. If PS is not reduced, the patient risks edema/CHF.

  • Validation: Repeat urine measurement 48h post-weaning. Maintenance of UVO >1.5L/day confirms intestinal adaptation.

Protocol 2: Long-Term Safety Monitoring Workflow

The following Graphviz diagram outlines the decision logic for long-term safety monitoring in an open-label extension (e.g., STARS Extend).

Safety_Workflow Start Patient Enters Extension Phase Visit_Wk12 Week 12 Assessment Start->Visit_Wk12 FluidCheck Fluid Status Check (Edema/Weight) Visit_Wk12->FluidCheck Colonoscopy Annual Colonoscopy (Neoplasia Screen) Visit_Wk12->Colonoscopy At Week 52 ADA_Test Immunogenicity Screen (Anti-Drug Antibodies) Visit_Wk12->ADA_Test WeanDecision Wean PS Volume? FluidCheck->WeanDecision Urine > Target ReducePS Reduce PS by 10-20% WeanDecision->ReducePS Yes Maintain Maintain Dose WeanDecision->Maintain No PolypFound Polyp Detected? Colonoscopy->PolypFound RemovePolyp Polypectomy & Continue Tx PolypFound->RemovePolyp Benign Discontinue Discontinue if Malignant PolypFound->Discontinue Malignant/High Risk

Figure 2: Long-Term Safety Monitoring Workflow. Logic flow for fluid management and neoplasia surveillance.

References
  • Ironwood Pharmaceuticals. (2024).[4] Ironwood Pharmaceuticals Provides Update on Apraglutide Regulatory Path. Retrieved from

  • Zealand Pharma. (2024). FDA Issues Complete Response Letter for Glepaglutide NDA. Retrieved from

  • Joly, F., et al. (2024).[8] Efficacy and Safety of Apraglutide in SBS-IF: Results from the STARS Phase 3 Trial. Digestive Disease Week (DDW) 2024. Retrieved from

  • Boules, M., et al. (2024).[4] Safety and Tolerability of Once-Weekly Apraglutide in Patients with SBS-IF: Results from STARS Phase 3. ACG 2024 Poster 1521. Retrieved from

  • VectivBio/Ironwood. (2021). Apraglutide Phase 2 Safety Profile. Retrieved from

  • U.S. Food and Drug Administration. (2012). Gattex (teduglutide) Prescribing Information. Retrieved from

Sources

Safety Operating Guide

Apraglutide TFA proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Profile & Risk Assessment

As researchers, we often encounter a discrepancy between a Safety Data Sheet (SDS) and the biological reality of the compounds we handle. Apraglutide (FE 203799) is a synthetic, long-acting GLP-2 analog.[1] While many SDS documents classify lyophilized peptides as "non-hazardous" under GHS standards due to a lack of acute toxicity data, you must treat Apraglutide TFA as a potent bioactive agent.

Furthermore, the Trifluoroacetate (TFA) counterion introduces specific chemical handling requirements regarding pH and environmental persistence.

Physicochemical Profile for Disposal
ParameterDataOperational Implication
Compound Name Apraglutide TFASynthetic Peptide
Molecular Weight ~3765.25 g/mol (Free Base)High MW, non-volatile solid.
Counterion Trifluoroacetic Acid (TFA)Acidic salt; potential environmental phytotoxin.
Bioactivity GLP-2 Agonist (Potent)DO NOT dispose of via sanitary sewer.
Solubility Water/PBS solubleHighly mobile in water systems if spilled.
Stability DPP-IV ResistantResistant to enzymatic degradation. Standard biological deactivation (e.g., mild enzymatic cleaners) is ineffective.

Core Directive: The "Zero-Release" Protocol

Because Apraglutide is designed to resist biological degradation (extended half-life), standard "biowaste" autoclaving is insufficient for chemical disposal. The peptide backbone may denature, but the fluorinated TFA component requires high-temperature oxidation.

The Golden Rule: All Apraglutide TFA waste must be routed for High-Temperature Chemical Incineration , not standard landfill or biological autoclaving.

Workflow Visualization

The following diagram outlines the decision logic for segregating Apraglutide waste streams.

Apraglutide_Disposal Start Waste Generation: Apraglutide TFA State_Check Determine Physical State Start->State_Check Solid Solid Waste (Lyophilized Powder, Spilled Solids) State_Check->Solid Liquid Liquid Waste (Stock Solutions, HPLC Fractions) State_Check->Liquid Debris Contaminated Debris (Gloves, Weigh Boats, Vials) State_Check->Debris Chem_Waste Container: Chemical Waste Label: 'Halogenated Organic Solvents' Solid->Chem_Waste Do NOT Dissolve Conc_Check Concentration Check Liquid->Conc_Check Debris->Chem_Waste Soft Solids Sharps Container: Bio/Chem Sharps (Yellow/Red Bin) Debris->Sharps If Sharp/Glass Trace Trace/Dilute (< 1 µM) Conc_Check->Trace Wash/Rinse Bulk Bulk/Stock (> 1 µM) Conc_Check->Bulk High Conc Deactivate Chemical Deactivation (10% Bleach + NaOH) *Wait 30 mins* Trace->Deactivate Bulk->Chem_Waste Direct Segregation Deactivate->Chem_Waste After Hydrolysis

Caption: Decision matrix for Apraglutide TFA disposal. Note the prioritization of chemical incineration over biological deactivation.

Detailed Disposal Procedures

A. Solid Waste (Lyophilized Powder)

Context: Expired vials or accidental spills of dry powder.

  • Containment: Do not attempt to dissolve solid waste to pour it down the drain. Keep it solid to minimize volume.

  • Primary Container: Place the vial (capped) directly into a wide-mouth high-density polyethylene (HDPE) jar labeled "Solid Chemical Waste."

  • Labeling: Must be labeled "Hazardous Waste - Synthetic Peptide (TFA Salt)."

  • Disposal Path: RCRA Chemical Incineration.

B. Liquid Waste (Stock Solutions & HPLC Fractions)

Context: Leftover experimental stock or purification flow-through.

Expert Insight: Apraglutide is a TFA salt. If you have HPLC fractions, they likely contain Acetonitrile (ACN) and Water.

  • Segregation: Do not mix with chlorinated solvents (like chloroform) unless your facility allows "Mixed Halogenated" waste.

  • pH Check: TFA salts can be acidic. Ensure the waste container is compatible with acidic organic solvents (HDPE or Glass).

  • Deactivation (Optional but Recommended for High Potency):

    • Add 1N NaOH (Sodium Hydroxide) to the liquid waste to raise pH > 12.

    • Mechanism:[2][3] Alkaline hydrolysis cleaves the peptide bonds, destroying the primary sequence and bioactivity [1].

    • Wait Time: Allow to stand for 30 minutes before sealing the waste cap.

  • Labeling: Label as "Organic Waste with Halogens (TFA)" .

C. Contaminated Debris (The "Hidden" Hazard)

Context: Weigh boats, pipette tips, and gloves.

  • Trace Contamination: Items with visible powder must be treated as solid chemical waste (see Section A).

  • Sharps: Needles used for injection must go into Chemical/Biohazard Sharps containers. Do not recap.

  • Rinsing: If you must dispose of a glass vial in a glass recycling bin, it must be triple-rinsed with a solvent capable of dissolving the peptide (e.g., 50% Acetonitrile/Water), and the rinsate must be collected as liquid chemical waste.

Emergency Spill Response (Self-Validating Protocol)

If a spill occurs, follow this logic to ensure safety and compliance.

  • Isolate: Mark the area. If powder was spilled, turn off nearby fans/AC to prevent aerosolization.

  • PPE Up: Double nitrile gloves, lab coat, and safety goggles. (N95 mask recommended for powder spills).

  • Neutralize (The Validation Step):

    • Cover the spill with absorbent pads.

    • Soak pads with 10% Sodium Hypochlorite (Bleach) .

    • Why? Oxidative destruction of the peptide ensures that even if residue remains, the bioactivity is neutralized [2].

  • Collect: Place all pads into a sealable bag, then into the Chemical Waste container.

  • Verify: Wipe the surface with water.[4][5] If the surface is sticky or has a residue, repeat the bleach step.

Regulatory & Environmental Context

  • EPA (RCRA): While Apraglutide is not explicitly P-listed or U-listed, the TFA component renders it a "Halogenated Organic" for incineration purposes. It should be treated under the "Process Knowledge" clause as a bioactive hazardous material [3].

  • TFA Concerns: Trifluoroacetic acid is persistent in the environment. Pouring TFA salts down the drain contributes to aquatic toxicity and is strictly prohibited in most jurisdictions [4].

References

  • Mechanism of Peptide Hydrolysis

    • Source: National Institutes of Health (NIH) / PubChem. "Peptide Bond Hydrolysis."
    • URL:[Link]

  • Bioactive Peptide Safety & Deactivation

    • Source: MedChemExpress.[4] "Apraglutide TFA Safety Data Sheet (SDS)."

  • RCRA Waste Classification (Process Knowledge)

    • Source: US Environmental Protection Agency (EPA).[5][6] "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions."

    • URL:[Link]

  • TFA Environmental Persistence

    • Source: German Environment Agency (UBA). "Trifluoroacetic acid (TFA) – a persistent problem."
    • URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.